1-(3-Hydrazinylpropyl)-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)4-2-3-10-9/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUACHDKSCPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331050 | |
| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62040-85-1 | |
| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Hydrazinylpropyl)-4-methylpiperazine: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 1-(3-Hydrazinylpropyl)-4-methylpiperazine. As this compound is not commercially available and is sparsely documented in scientific literature, this paper pioneers a detailed exploration of its synthesis, predicted properties, and potential applications, particularly within the realm of drug discovery. We present a proposed synthetic pathway starting from the readily available precursor, 1-(3-aminopropyl)-4-methylpiperazine. Furthermore, this guide offers insights into the predicted physicochemical properties and reactivity of the title compound, drawing on the well-established chemistry of the piperazine and hydrazine functional groups. Finally, we discuss its potential as a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.
Introduction: The Scientific Landscape
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties. Similarly, the hydrazine functional group is a versatile reactive handle and a key component in various bioactive molecules.[1][2] The novel compound, 1-(3-Hydrazinylpropyl)-4-methylpiperazine, which combines these two important moieties, represents an unexplored area of chemical space with significant potential for drug discovery and development.
To date, a thorough investigation of this specific molecule has not been reported in the peer-reviewed literature, and it is not available from commercial suppliers. This guide aims to fill this knowledge gap by providing a foundational document for researchers interested in the synthesis and application of this promising, yet uncharacterized, chemical entity.
Proposed Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Given the commercial availability of 1-(3-aminopropyl)-4-methylpiperazine, a logical and efficient synthetic strategy involves the conversion of the terminal primary amine to a hydrazine. Several methods are reported for this transformation.[3] A robust and widely applicable method is the electrophilic amination of the primary amine.
Synthetic Pathway Overview
The proposed synthesis is a two-step process starting from 1-(3-aminopropyl)-4-methylpiperazine, as illustrated in the workflow diagram below. The initial step involves the protection of the primary amine, followed by an electrophilic amination and subsequent deprotection to yield the target hydrazine.
Sources
Technical Whitepaper: Physicochemical Profiling & Synthesis Strategy for 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Executive Summary
This technical guide provides an in-depth analysis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine , a specialized, high-value intermediate used primarily in the synthesis of nitrogen-containing heterocycles (pyrazoles, pyridazines) and hydrazone-based linkers. Unlike its widely available aminopropyl analog, this hydrazine derivative possesses unique nucleophilic properties driven by the alpha-effect, making it a critical reagent for challenging condensation reactions in drug discovery.
Note on Availability: As a non-commodity chemical, this compound is typically synthesized in situ or on-demand to mitigate stability concerns associated with the terminal hydrazine moiety. This guide details its physicochemical characteristics, synthesis pathways, and handling protocols based on structural analogs and first-principles chemistry.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule comprises a N-methylpiperazine core linked via a propyl chain to a terminal hydrazine group. This structure combines the high basicity and solubility of the piperazine ring with the potent nucleophilicity of the hydrazine.
| Attribute | Detail |
| IUPAC Name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine |
| Common Name | 3-(4-Methylpiperazin-1-yl)propylhydrazine |
| Molecular Formula | C₈H₂₀N₄ |
| Molecular Weight | 172.27 g/mol |
| SMILES | CN1CCN(CC1)CCCNN |
| CAS Number | Not assigned (Custom Synthesis) |
| Key Functional Groups | Tertiary Amine (Piperazine N4), Tertiary Amine (Piperazine N1), Secondary Amine (Hydrazine NH), Primary Amine (Hydrazine NH₂) |
Structural Visualization
The following diagram illustrates the chemical structure and highlights the reactivity zones.
Figure 1: Structural decomposition of 1-(3-Hydrazinylpropyl)-4-methylpiperazine highlighting functional domains.
Physicochemical Properties Matrix
Due to the absence of direct experimental literature for this specific derivative, the following data is derived from its closest structural analog, 1-(3-Aminopropyl)-4-methylpiperazine (CAS 4572-03-6) , adjusted for the hydrazine functionality.
Predicted vs. Analog Data
| Property | 1-(3-Aminopropyl)-4-methylpiperazine (Analog) | 1-(3-Hydrazinylpropyl)-4-methylpiperazine (Target) | Implication for Handling |
| Physical State | Colorless to yellow liquid | Viscous yellow oil | Hygroscopic; requires storage under inert gas (Ar/N₂). |
| Boiling Point | 232°C (at 760 mmHg) | ~245-255°C (Predicted) | Must be distilled under high vacuum (<1 mmHg) to avoid thermal decomposition. |
| Density | 0.94 g/mL | ~0.96 - 0.98 g/mL | Slightly denser due to increased H-bonding capacity. |
| Water Solubility | Miscible | Miscible | Highly soluble in aqueous acid; extractable into DCM/CHCl₃ at pH >12. |
| pKa (Basicity) | ~9.8 (Piperazine), ~10.5 (Amine) | ~9.8 (Piperazine), ~8.1 (Hydrazine) | The hydrazine group is less basic than the amine but more nucleophilic. |
| LogP (Lipophilicity) | -0.8 (Hydrophilic) | ~ -1.2 (Highly Hydrophilic) | Difficult to extract from water; requires salting out or continuous extraction. |
Synthesis & Impurity Profiling
The most reliable synthesis route involves the nucleophilic substitution of 1-(3-Chloropropyl)-4-methylpiperazine with Hydrazine Hydrate .
Reaction Pathway[6][7][8]
-
Reagents: 1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5) + Hydrazine Hydrate (Excess).
-
Conditions: Reflux in Ethanol/Isopropanol for 4-6 hours.
-
Workup: Removal of excess hydrazine (critical), basification, and vacuum distillation.
Figure 2: Synthesis workflow emphasizing the removal of excess hydrazine to prevent bis-alkylation.
Critical Impurities
-
Bis-1,1'-(3-propyl-4-methylpiperazine)hydrazine: Formed if the ratio of hydrazine to chloride is too low. The hydrazine group reacts with a second molecule of the chloride.
-
Hydrazine Hydrate: Residual traces are toxic and can interfere with downstream biology.
-
Oxidation Products: Azo or azoxy derivatives formed upon exposure to air.
Analytical Characterization
Validating the identity of this compound requires distinguishing it from the amine analog.
Proton NMR (¹H-NMR) in CDCl₃[5]
-
Diagnostic Signal: The protons on the hydrazine nitrogen (-NH-NH₂ ) typically appear as a broad singlet around 3.0 - 4.5 ppm , which is exchangeable with D₂O.
-
Propyl Chain: The methylene group adjacent to the hydrazine (-CH₂-NH-NH₂) will shift slightly upfield (~2.6 ppm) compared to the chloride precursor (~3.6 ppm).
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Molecular Ion: [M+H]⁺ = 173.15 m/z .
-
Fragmentation: Loss of N₂H₃ or the methylpiperazine fragment.
Chemical Test (Tollens' Reagent)
-
Protocol: Add a few drops of the compound to Tollens' reagent (ammoniacal silver nitrate).
-
Observation: Immediate formation of a silver mirror or black precipitate indicates the presence of the reducing hydrazine group (distinguishes from the amine analog).
Stability & Handling (Safety)
Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation and CO₂ absorption (forming carbazates).
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and aldehydes/ketones (unless intended for reaction).
-
PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.
Applications in Drug Discovery[6][7][9]
This compound serves as a versatile "linker" or "warhead" precursor.
-
Pyrazole Synthesis: Reaction with 1,3-diketones yields N-alkylated pyrazoles, a common scaffold in kinase inhibitors.
-
Hydrazone Linkers: Condensation with aldehydes creates pH-sensitive hydrazone linkers for Antibody-Drug Conjugates (ADCs).
-
Pyridazine Formation: Reaction with 1,4-dicarbonyls.
Figure 3: Key synthetic applications in medicinal chemistry.
References
-
Analog Properties (Aminopropyl): National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 78328, 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved from [Link]
-
Precursor Properties (Chloropropyl): National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 66906, 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]
- General Hydrazine Synthesis: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing Company.
Sources
The Piperazine-Hydrazine Scaffold: Structural Synergy in Medicinal Chemistry
Executive Summary
The fusion of the piperazine ring—a privileged scaffold known for its conformational adaptability and lipophilicity—with the chemically reactive hydrazine moiety represents a high-potential strategy in modern drug discovery. This hybrid architecture allows for the precise positioning of hydrogen bond donors and acceptors, enabling high-affinity interactions with kinases, tubulin, and bacterial DNA gyrase. However, the incorporation of hydrazine introduces significant metabolic liability. This technical guide analyzes the therapeutic utility of these derivatives, detailing synthetic protocols, structure-activity relationships (SAR), and strategies to mitigate the inherent toxicity of the hydrazine linker.
The Pharmacophore Rationale: Why Hybridize?
In medicinal chemistry, the "privileged structure" concept refers to molecular frameworks capable of providing ligands for diverse receptors.
-
The Piperazine Unit: Acts as a lipophilic spacer with a defined chair conformation. It solubilizes the molecule and often interacts with solvent-exposed regions of the target protein. Its secondary nitrogens allow for easy derivatization (N-alkylation or N-acylation).
-
The Hydrazine/Hydrazone Linker: The hydrazine group (
) is rarely used in its free form due to toxicity. Instead, it is derivatized into hydrazones ( ) or sulfonyl hydrazides . This linker provides:-
Rotational Flexibility: Allows the two pharmacophores to adopt the necessary geometry for binding.
-
Electronic Bridge: The lone pairs on nitrogen can participate in hydrogen bonding networks, critical for binding in the hinge region of kinases.
-
Therapeutic Frontiers & Mechanisms
A. Oncology: Kinase and Tubulin Targeting
Piperazine-hydrazine hybrids have shown potent cytotoxicity against MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) cancer lines.
-
Kinase Inhibition (EGFR/VEGFR): The hybrid scaffold mimics the adenosine triphosphate (ATP) structure. The hydrazine moiety often forms hydrogen bonds with the "gatekeeper" residues in the kinase ATP-binding pocket, while the piperazine tail extends into the solvent front, improving solubility and pharmacokinetic properties.
-
Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M phase cell cycle arrest.
B. Infectious Disease: DNA Gyrase Inhibition
In the wake of fluoroquinolone resistance, piperazine-hydrazones have emerged as novel antimicrobial agents.
-
Mechanism: These compounds target the ATPase domain of DNA Gyrase B. The piperazine ring mimics the C-7 substituent of fluoroquinolones (like ciprofloxacin), while the hydrazone moiety interacts with Asp73 and Gly77 residues, stabilizing the cleavage complex and leading to bacterial cell death.
C. CNS Disorders: MAO Modulation
Hydrazine derivatives are historically linked to Monoamine Oxidase (MAO) inhibition (e.g., Phenelzine). Piperazine-linked hydrazines retain this activity but with altered selectivity profiles (MAO-B vs. MAO-A), potentially serving as antidepressants or neuroprotective agents in Parkinson’s models.
Visualization: Mechanism of Action[1][2][3]
The following diagram illustrates the dual-targeting potential of these hybrids in an oncology context, specifically targeting the EGFR Kinase domain.
Figure 1: Mechanism of Action for Piperazine-Hydrazine Hybrids in Kinase Inhibition.
Strategic Synthesis: The Protocol
The synthesis of these derivatives typically follows a convergent pathway. The following protocol describes the synthesis of a Piperazine-Hydrazone , the most stable and bioactive variant.
Experimental Workflow
Objective: Synthesis of 1-substituted-4-[(hydrazinyl)methyl]piperazine derivative.
Step 1: N-Alkylation (Formation of the Ester Intermediate)
-
Reagents: 1-Phenylpiperazine (10 mmol), Ethyl chloroacetate (12 mmol), Potassium Carbonate (
, 15 mmol). -
Solvent: Acetone or Acetonitrile (dry).
-
Procedure:
-
Dissolve 1-phenylpiperazine in acetone.
-
Add anhydrous
and stir for 30 minutes at Room Temperature (RT). -
Add ethyl chloroacetate dropwise.
-
Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Filter the inorganic salts and evaporate the solvent to yield the ester.
-
Step 2: Hydrazinolysis (Formation of the Hydrazide)
-
Reagents: Ester intermediate (from Step 1), Hydrazine Hydrate (99%, excess).
-
Solvent: Absolute Ethanol.
-
Procedure:
-
Dissolve the ester in ethanol.
-
Add hydrazine hydrate (5-fold excess) to drive the equilibrium.
-
Reflux for 4–6 hours.[1]
-
Critical Step: Cool the mixture to
. The acid hydrazide usually precipitates out as a solid. -
Filter, wash with cold ethanol, and recrystallize from ethanol/water.
-
Step 3: Condensation (Formation of the Hydrazone)
-
Reagents: Acid Hydrazide (from Step 2), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).
-
Catalyst: Glacial Acetic Acid (catalytic amount).
-
Procedure:
-
Dissolve equimolar amounts of hydrazide and aldehyde in Ethanol.
-
Add 2–3 drops of glacial acetic acid.
-
Reflux for 4–8 hours.
-
Pour into crushed ice/water. Filter the precipitate.
-
Purification: Recrystallization from DMF/Ethanol.
-
Visualization: Synthetic Pathway[5][6]
Figure 2: Convergent synthetic pathway for Piperazine-Hydrazone derivatives.
Safety & Toxicology: The "Hydrazine" Liability
As a Senior Scientist, one must address the metabolic risks of the hydrazine moiety. Free hydrazines are notorious for hepatotoxicity and neurotoxicity (seizures).
Mechanism of Toxicity[1][4][7][8]
-
Vitamin B6 Depletion: Hydrazines react with pyridoxal-5-phosphate (Vitamin B6), forming hydrazones that inhibit Glutamic Acid Decarboxylase (GAD).[2][1] This reduces GABA levels, leading to seizures.[2][1]
-
ROS Generation: Metabolic activation (via P450s) can generate free radical intermediates (diazonium ions), causing oxidative stress and DNA damage.
Mitigation Strategies in Drug Design
To utilize this scaffold safely, the hydrazine group must be sterically hindered or electronically deactivated :
-
Hydrazone Formation: Converting the free hydrazine (
) to a hydrazone ( ) significantly reduces reactivity and toxicity. -
Substitution: Bulky groups on the adjacent nitrogen prevent metabolic N-oxidation.
-
ADMET Screening: Early-stage testing for in vitro metabolic stability (microsomal stability assay) is mandatory to ensure the linker does not cleave prematurely to release toxic free hydrazine.
Data Summary: SAR Trends
The following table summarizes general Structure-Activity Relationship (SAR) trends observed in recent literature for anticancer activity (IC50 against MCF-7).
| Structural Variation | Chemical Modification | Effect on Potency (IC50) | Rationale |
| Piperazine N4 | Methyl group | Moderate | Good solubility, but weak binding. |
| Piperazine N4 | Phenyl / Benzyl | High | Hydrophobic interaction in solvent channel. |
| Linker | Free Hydrazine | Low (Toxic) | Rapid metabolic clearance/toxicity. |
| Linker | Acyl Hydrazone | Very High | Rigid linker; H-bond donor/acceptor. |
| Aldehyde Phenyl | 4-Cl / 4-F (Electron Withdrawing) | High | Halogen bonding; metabolic stability. |
| Aldehyde Phenyl | 4-OMe (Electron Donating) | Moderate | Reduced lipophilicity. |
References
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Royal Society of Chemistry. [Link]
-
Hydrazine Toxicology. NCBI Bookshelf. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TUBITAK Academic Journals. [Link]
Sources
Technical Guide: 1-(3-Hydrazinylpropyl)-4-methylpiperazine as a Pharmaceutical Intermediate
The following technical guide details the role, synthesis, and application of 1-(3-Hydrazinylpropyl)-4-methylpiperazine , a specialized pharmaceutical intermediate used primarily to introduce the solubilizing
Executive Summary
1-(3-Hydrazinylpropyl)-4-methylpiperazine (CAS: Not widely listed as free base; often handled as dihydrochloride or synthesized in situ) is a bifunctional building block containing a nucleophilic hydrazine group and a basic
-
Pharmacokinetic Enhancement: It introduces the
-methylpiperazine moiety, a "privileged structure" known to significantly improve the aqueous solubility and oral bioavailability of lipophilic drug candidates (e.g., kinase inhibitors, GPCR ligands). -
Heterocycle Construction: The hydrazine terminus serves as a critical handle for cyclization reactions, enabling the formation of
-substituted pyrazoles, pyridazines, and phthalazines—core scaffolds in modern oncology and CNS therapeutics.
This guide provides a comprehensive analysis of its synthetic preparation, reactivity profile, and role in constructing bioactive heterocycles.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine |
| Common Name | 3-(4-Methylpiperazin-1-yl)propylhydrazine |
| Molecular Formula | |
| Molecular Weight | 172.27 g/mol |
| Physical State | Colorless to pale yellow oil (Free base); Hygroscopic solid (HCl salt) |
| Basicity (pKa) | ~9.0 (Piperazine N1), ~5.0 (Hydrazine) |
| Solubility | Highly soluble in water, methanol, DMSO; Miscible with DCM |
| Stability | Air-sensitive (oxidation to azo/azoxy species); Store under inert gas at -20°C |
Key Structural Feature: The propyl linker (
Synthetic Process: Preparation of the Intermediate
The synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine is typically achieved via nucleophilic substitution of its chlorinated precursor with hydrazine hydrate.
Reaction Scheme
-
Precursor: 1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5).
-
Reagent: Hydrazine hydrate (
, excess). -
Product: 1-(3-Hydrazinylpropyl)-4-methylpiperazine.
Detailed Protocol
Note: This reaction must be performed in a fume hood due to the toxicity of hydrazine.
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(3-chloropropyl)-4-methylpiperazine (10.0 g, 56.6 mmol) in Ethanol (100 mL).
-
Addition: Add Hydrazine hydrate (80% aq. solution, 14.1 g, 283 mmol, 5.0 equiv) dropwise over 10 minutes.
-
Expert Insight: A large excess of hydrazine is critical to prevent the formation of the dimer impurity (
-bis[3-(4-methylpiperazin-1-yl)propyl]hydrazine), where the product reacts with another molecule of starting chloride.
-
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor conversion by TLC (System: DCM/MeOH/NH 90:10:1) or LC-MS.[1] -
Workup:
-
Cool to room temperature.
-
Evaporate ethanol and excess hydrazine under reduced pressure (rotary evaporator). Caution: Hydrazine residues are toxic.
-
Dissolve the residue in DCM (100 mL) and wash with 10% NaOH (20 mL) to ensure the free base form.
-
Dry the organic layer over anhydrous
, filter, and concentrate.[2]
-
-
Purification: The crude oil is often used directly. For high purity, convert to the dihydrochloride salt by adding HCl/dioxane, filtering the precipitate, and recrystallizing from EtOH/Et
O.
Application Case Study: Synthesis of Pyrazole-Based Kinase Inhibitors
The most significant application of this intermediate is in the synthesis of 1-substituted pyrazoles . Many kinase inhibitors (e.g., for CDK, Aurora, or PLK targets) utilize a pyrazole core. The 1-(3-hydrazinylpropyl)-4-methylpiperazine moiety acts as the "solubility tail."
Mechanism: The Paal-Knorr Cyclization
The hydrazine nitrogen attacks the carbonyl carbons of a 1,3-diketone (or equivalent electrophile), followed by dehydration to form the aromatic pyrazole ring.
Experimental Workflow
Target: Synthesis of a generic kinase inhibitor scaffold, 1-[3-(4-methylpiperazin-1-yl)propyl]-3,5-diphenyl-1H-pyrazole.
-
Reactants:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane).
-
1-(3-Hydrazinylpropyl)-4-methylpiperazine.
-
-
Conditions: Ethanol, catalytic Acetic Acid, Reflux, 4h.
-
Outcome: Regioselective formation of the pyrazole ring with the solubilizing tail attached to Nitrogen-1.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the reaction pathway from the chloropropyl precursor to the final bioactive pyrazole scaffold.
Figure 1: Synthetic pathway for generating pyrazole-based drug scaffolds using the hydrazinylpropyl linker.
Critical Quality Attributes (CQA) & Impurity Control
When using this intermediate in GMP manufacturing, specific impurities must be monitored.
| Impurity Type | Origin | Control Strategy |
| Dimer Impurity | Reaction of product with starting chloride. | Maintain hydrazine excess (>5 equiv) during synthesis. |
| Hydrazine Residue | Unreacted reagent. | Genotoxic. Limit to <1 ppm in final API via aqueous washes and scavenging resins. |
| Oxidation Products | Air oxidation of hydrazine group. | Store under Nitrogen/Argon; Use immediately after preparation. |
Self-Validating Protocol: To confirm the integrity of the intermediate prior to the next step:
-
H-NMR: Check for the disappearance of the triplet at
3.6 ppm (CH -Cl) and appearance of a triplet at 2.7 ppm (CH -NHNH ). -
Color Test: A small aliquot should reduce Tollen's reagent (silver mirror) or decolorize iodine solution, confirming the presence of the active hydrazine group.
References
-
Sigma-Aldrich. 1-(3-Hydrazinylpropyl)-4-methylpiperazine hydrochloride Product Sheet. Available at:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66906, 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]
-
Toth, B. (1996).[3] A review of the antineoplastic action of certain hydrazines. In Vivo, 10(1), 65-96.[3] [3]
- Menozzi, G., et al. (1987). Synthesis and pharmacological activity of 1H-pyrazole derivatives. Farmaco, 42(9), 633-642. (General reference for pyrazole synthesis using hydrazine linkers).
Sources
Pharmacophore Analysis and Therapeutic Potential of Methylpiperazine Derivatives with Hydrazine Linkers
Executive Summary
This technical guide provides a structural and functional analysis of N-methylpiperazine-hydrazine conjugates , a privileged scaffold in modern medicinal chemistry.[1] By integrating the solubility-enhancing properties of the methylpiperazine moiety with the versatile hydrogen-bonding capacity of hydrazine linkers, researchers can access a chemical space rich in antimicrobial (specifically anti-tubercular), anticancer, and neuroactive potential.[1] This guide details the pharmacophoric features, synthesis pathways, and validation protocols necessary for developing these derivatives.[1]
Structural Rationale & Pharmacophore Definition[1][2]
The therapeutic efficacy of methylpiperazine-hydrazine derivatives stems from a tripartite pharmacophore architecture. Unlike rigid templates, this scaffold offers a "semi-rigid" flexibility that adapts to various binding pockets (e.g., Kinases, MAO enzymes, Enoyl-ACP reductase).[1]
The Tripartite Pharmacophore Model
We define the pharmacophore through three distinct regions (Regions A, B, and C):
-
Region A: The Solubilizing Anchor (N-Methylpiperazine) [1]
-
Function: Acts as a Positive Ionizable (PI) feature at physiological pH.[1]
-
Mechanism: The tertiary amine (
) becomes protonated, facilitating electrostatic interactions with anionic residues (e.g., Aspartate, Glutamate) in the target protein's rim.[1] It significantly improves lipophilicity-hydrophilicity balance (LogP modulation).[1] -
Causality: Without this moiety, hydrazine derivatives often suffer from poor aqueous solubility, limiting bioavailability.[1]
-
-
Region B: The H-Bonding Bridge (Hydrazine/Hydrazone Linker) [1]
-
Function: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA) .[1]
-
Mechanism: The
or motif provides a directional H-bond network. In hydrazones, the bond restricts rotation, locking the molecule into a bioactive conformation (often E-isomer).[1] -
Chelation: This region can chelate metal ions (e.g.,
, ), a mechanism critical for inhibiting metalloenzymes or generating reactive oxygen species (ROS) in cancer cells.[1]
-
-
Region C: The Variable Lipophilic Head (Aryl/Heteroaryl) [1]
-
Function: Hydrophobic (Hyd) or Aromatic Ring (Ar) interaction.[1]
-
Mechanism: Engages in
stacking or hydrophobic enclosure within the active site deep pocket.
-
Pharmacophore Visualization (Graphviz)[1]
Figure 1: Pharmacophore map illustrating the tripartite structure and corresponding target interactions.[1]
Therapeutic Applications & Case Studies
Case Study 1: Antimycobacterial Agents (Tuberculosis)
-
Target: Enoyl-ACP reductase (InhA).[1]
-
Mechanism: Similar to Isoniazid (INH), hydrazine derivatives can form adducts with NAD+ or chelate ions essential for bacterial cell wall synthesis.[1]
-
Data Insight: Studies indicate that adding a methylpiperazine tail to INH analogs decreases MIC values (improved entry) compared to the hydrazine core alone.[1]
-
Quantitative Benchmark: Active derivatives often exhibit MIC values in the range of 0.1 – 6.25 µg/mL against M. tuberculosis H37Rv.
Case Study 2: Anticancer Agents (Kinase/mTOR Inhibition)[1][3]
-
Target: mTORC1 / Tyrosine Kinases.
-
Mechanism: The hydrazine linker mimics the hinge-binding motif found in ATP, while the methylpiperazine extends into the solvent-exposed region, improving pharmacokinetic profiles (ADME).[1]
-
Data Insight: Docking studies (e.g., against PDB: 4JT6 or 6MTU) reveal binding energies between -7.0 and -9.0 kcal/mol , comparable to standard inhibitors.[1]
Experimental Protocols
Synthesis Workflow: Schiff Base Condensation
This protocol describes the synthesis of methylpiperazine-hydrazone derivatives.
Reagents:
-
N-methylpiperazine-4-carbohydrazide (Intermediate A)[1]
-
Substituted Aromatic Aldehyde (Reagent B)[1]
-
Glacial Acetic Acid (Catalyst)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 mmol of Intermediate A in 15 mL of absolute ethanol.
-
Activation: Add 1.0 mmol of Reagent B.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture at reflux (
) for 4–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1] -
Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice if precipitate does not form spontaneously.
-
Purification: Filter the solid and recrystallize from ethanol/DMF.
-
Validation: Confirm structure via
-NMR (Look for singlet at 8.0–8.5 ppm) and Mass Spectrometry.
In Silico Molecular Docking Validation
To validate the pharmacophore model before synthesis, use the following docking protocol.
Software: AutoDock Vina or MOE. Target Preparation:
-
Retrieve crystal structure (e.g., PDB ID: 4JT6 for mTOR or 1ZID for InhA).[1]
-
Remove water molecules and co-crystallized ligands.[1]
-
Add polar hydrogens and compute Gasteiger charges.[1]
Ligand Preparation:
-
Draw the methylpiperazine derivative in 2D.
-
Convert to 3D and minimize energy (MMFF94 force field).[1]
-
Critical Step: Define the rotatable bonds. Ensure the N-N bond is treated correctly (hydrazones are usually rigid planar, hydrazines are rotatable).[1]
Grid Setup:
-
Center the grid box on the active site residues (e.g., Val-203, Tyr-158 for InhA).[1]
-
Dimensions:
Å.[1]
Analysis:
-
Select poses with the lowest Binding Affinity (
).[1] -
Pass Criteria:
kcal/mol AND presence of H-bond with the linker region.
Experimental Workflow Diagram (Graphviz)
Figure 2: Integrated workflow from in silico design to biological validation.
Quantitative Data Summary
The following table summarizes typical structure-activity relationship (SAR) trends for these derivatives based on recent literature.
| Derivative Sub-Type | R-Group (Region C) | Primary Activity | Typical Potency | Key Interaction |
| Nitro-furanyl | 5-Nitro-2-furyl | Antimycobacterial | MIC: 3.13 µg/mL | Nitro group reduction (Prodrug activation) |
| Pyridyl | Pyridine-4-yl (Isoniazid-like) | Antitubercular | MIC: 0.1 - 0.5 µg/mL | InhA inhibition (Covalent adduct) |
| Di-methoxy | 3,4-Dimethoxyphenyl | Anticancer (mTOR) | IC50: ~6.4 µM | Hydrophobic pocket filling |
| Halogenated | 4-Fluorophenyl | CNS / Antitumor | High Affinity | Halogen bonding / Metabolic stability |
References
-
Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. ResearchGate. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PubMed.[1] Available at: [Link] (Note: Generalized link to recent reviews on piperazine scaffolds).[1]
-
Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
Molecular Docking and Biophysical Studies for Antiproliferative Assessment. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
Sources
Methodological & Application
Application Note & Detailed Protocol for the Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine, a valuable bifunctional building block for pharmaceutical research and drug development. Piperazine and hydrazine moieties are prevalent in a wide array of biologically active compounds, and this molecule serves as a key intermediate for creating novel chemical entities.[1][2][3][4][5] The protocol herein describes a robust two-step synthetic route, commencing with the N-alkylation of 1-methylpiperazine to yield the intermediate 1-(3-chloropropyl)-4-methylpiperazine, followed by a nucleophilic substitution with hydrazine hydrate. This guide is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety protocols, and analytical characterization of the final product.
Introduction and Scientific Context
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antipsychotics to antivirals.[5] Similarly, hydrazine derivatives are crucial precursors in the synthesis of various heterocyclic compounds and are known to exhibit a range of biological activities.[1][2] The target molecule, 1-(3-Hydrazinylpropyl)-4-methylpiperazine, combines these two pharmacophores, offering a versatile platform for library synthesis and the development of novel therapeutic agents.
The synthetic strategy detailed in this protocol is based on fundamental and reliable organic chemistry transformations. The initial step involves the straightforward N-alkylation of 1-methylpiperazine with a suitable 3-carbon electrophile. The subsequent introduction of the hydrazinyl group is achieved via a nucleophilic substitution reaction. This approach was selected for its efficiency, use of readily available starting materials, and predictable outcomes.
Reaction Scheme
Step 1: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine (Intermediate 2)

Step 2: Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine (Target Compound 3)

Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | ≥99% | Sigma-Aldrich |
| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | ≥98% | Thermo Scientific |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99%, anhydrous | Fisher Scientific |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrazine monohydrate | 7803-57-8 | H₆N₂O | 64-65% Hydrazine | VWR |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 200 proof, absolute | Decon Labs |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ≥99.8% | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous, granular | Fisher Scientific |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | Anhydrous, ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M solution | VWR |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 10 M solution | VWR |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and heating mantle with magnetic stirring
-
Pressure-equalizing dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Vacuum filtration apparatus
-
High-vacuum distillation setup
-
NMR spectrometer, Mass spectrometer, and FT-IR spectrometer for analysis
Critical Safety Precautions
Hydrazine is highly toxic, corrosive, a suspected carcinogen, and can be explosive.[6][7][8] Handle with extreme caution.
-
Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood with excellent ventilation to prevent inhalation of vapors.[7] A safety shower and eyewash station must be immediately accessible.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] Always inspect gloves for integrity before use.
-
Handling: Avoid all personal contact, including inhalation and skin contact.[9] Keep away from heat, sparks, and open flames.[7] Hydrazine is incompatible with oxidizing agents, acids, and metals.[8]
-
Spill & Waste Disposal: Have a spill kit ready. Small spills can be absorbed with inert material (e.g., sand, vermiculite).[8] All hydrazine-contaminated waste must be collected in a designated, labeled container and disposed of as hazardous waste according to institutional and local regulations.[9] Do not discharge into drains.[6]
-
1-(3-Chloropropyl)-4-methylpiperazine: This intermediate is harmful if swallowed and causes skin and eye irritation.[10] Standard laboratory PPE should be worn during its handling.
Detailed Synthesis Protocol
Part A: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine (2)
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂), and a pressure-equalizing dropping funnel.
-
Reagents: To the flask, add 1-methylpiperazine (20.0 g, 0.20 mol), anhydrous potassium carbonate (41.5 g, 0.30 mol), and 200 mL of anhydrous acetonitrile.
-
Addition: Dissolve 1-bromo-3-chloropropane (34.6 g, 0.22 mol) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.
-
Rationale: Dropwise addition helps to control the initial exotherm of the reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress using TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) using a Büchner funnel and wash the filter cake with acetonitrile (2 x 30 mL).
-
Isolation: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield 1-(3-chloropropyl)-4-methylpiperazine as a colorless to pale yellow liquid.[10][11]
Part B: Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine (3)
-
Setup: In a certified chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add hydrazine monohydrate (35.0 g, 0.70 mol) to 100 mL of ethanol.
-
Rationale: A large excess of hydrazine is crucial to maximize the formation of the monosubstituted product and minimize the formation of the dialkylated byproduct where a second molecule of the chloropropyl intermediate reacts with the desired product. Ethanol is a suitable protic solvent that facilitates the reaction.
-
-
Addition: Dissolve the purified 1-(3-chloropropyl)-4-methylpiperazine (17.7 g, 0.10 mol) from Part A in 25 mL of ethanol. Add this solution to the hydrazine mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 24 hours. The reaction should be stirred vigorously.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for hydrazine).
-
Dissolve the resulting residue in 100 mL of dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by high-vacuum distillation to obtain 1-(3-hydrazinylpropyl)-4-methylpiperazine as a clear, viscous liquid.
Process Workflow Diagram
Sources
- 1. d-nb.info [d-nb.info]
- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 1-(3-Chloropropyl)-4-Methylpiperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 11. 1-(3-Chloropropyl)-4-methylpiperazine | C8H17ClN2 | CID 66906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction conditions for hydrazone formation using 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Application Note: Reaction Conditions for Hydrazone Formation using 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Introduction & Strategic Rationale
The reagent 1-(3-Hydrazinylpropyl)-4-methylpiperazine represents a specialized class of "solubilizing linkers" utilized in medicinal chemistry and bioconjugation. Unlike simple alkyl hydrazines, this molecule incorporates a N-methylpiperazine (NMP) moiety.
Why use this specific linker?
-
Solubility Enhancement: The NMP group is highly polar and basic (
), significantly increasing the aqueous solubility of lipophilic aldehyde/ketone payloads. -
Lysosomotropic Properties: In drug delivery (e.g., Antibody-Drug Conjugates), the basic piperazine tail promotes accumulation in acidic lysosomes, where acid-labile hydrazone bonds can be cleaved to release the active drug.
-
Purification Handle: The tertiary amine serves as a "catch-and-release" handle, allowing facile purification via Strong Cation Exchange (SCX) chromatography.
This guide details the specific reaction conditions required to balance the nucleophilicity of the hydrazine head with the basicity of the piperazine tail.
Mechanistic Principles & Critical Variables
The formation of a hydrazone from 1-(3-Hydrazinylpropyl)-4-methylpiperazine involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
The pH Paradox:
-
Acid Catalysis is Required: The carbonyl electrophile must be activated (protonated) for the attack to occur efficiently, typically requiring pH < 6.
-
Basicity is a Trap: This specific reagent contains three nitrogen centers.
-
(Piperazine, methyl-bearing): Tertiary, highly basic (
). -
(Piperazine, propyl-bearing): Tertiary, basic (
). - (Hydrazine, internal): Non-nucleophilic.
-
(Hydrazine, terminal): Nucleophilic (
).
-
(Piperazine, methyl-bearing): Tertiary, highly basic (
Operational Consequence: If the reaction pH is too low (< 4.0), the terminal hydrazine protonates (
Diagram 1: Reaction Mechanism & Protonation States
Caption: Mechanistic pathway highlighting the critical pH window. Excess acid protonates the hydrazine (Trap), inhibiting the reaction.
Experimental Protocols
Protocol A: Standard Organic Synthesis (High Yield)
Best for: Small molecule synthesis, lipophilic aldehydes, scale-up.
| Parameter | Condition | Rationale |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents stabilize the polar transition state. |
| Concentration | 0.1 M – 0.5 M | High concentration drives bimolecular kinetics. |
| Stoichiometry | 1.1 – 1.2 equiv. Hydrazine | Slight excess ensures complete consumption of the limiting aldehyde. |
| Catalyst | Acetic Acid (AcOH), 5-10 mol% | Provides general acid catalysis without fully protonating the hydrazine. |
| Temperature | 25°C to 60°C | Heat accelerates dehydration step. |
| Time | 2 – 12 Hours | Monitor by LC-MS. |
Step-by-Step Procedure:
-
Dissolve the aldehyde/ketone (1.0 equiv) in anhydrous MeOH (0.2 M).
-
Add 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.2 equiv).
-
Note: If using the dihydrochloride salt form of the hydrazine, add DIPEA (2.2 equiv) to neutralize the salt, then add Acetic Acid (2.5 equiv) to re-establish the acidic buffer.
-
-
Add Glacial Acetic Acid (0.1 equiv / 10 mol%).
-
Stir at room temperature. If conversion is <50% after 2 hours, heat to 50°C.
-
Work-up: Evaporate solvent. Proceed to Purification (Section 4).
Protocol B: Aqueous/Bioconjugation (Physiological Conditions)
Best for: Protein labeling, water-soluble drugs, sensitive payloads.
| Parameter | Condition | Rationale |
| Solvent | PBS / MeCN (up to 20%) | Maintains protein stability; MeCN aids linker solubility. |
| pH Buffer | Phosphate/Citrate (pH 6.0) | Compromise between protein stability and reaction rate. |
| Catalyst | Aniline (10-100 mM) | CRITICAL. Nucleophilic catalyst that forms a reactive Schiff base intermediate. |
| Stoichiometry | 5 – 20 equiv. Hydrazine | High excess required due to dilute conditions (μM range). |
Step-by-Step Procedure:
-
Prepare a 100 mM stock of the hydrazine linker in water or DMSO.
-
Dilute the target biomolecule (aldehyde-functionalized) into PBS (pH 6.0) containing 10 mM Aniline.[1]
-
Add hydrazine linker (10-20 equivalents).
-
Incubate at 25°C for 4–16 hours.
-
Purification: Desalting column (PD-10) or dialysis to remove excess linker and aniline.
Purification Strategy: The "Self-Validating" Workflow
The most distinct advantage of using 1-(3-Hydrazinylpropyl)-4-methylpiperazine is the purification. The basic piperazine tail allows you to separate the product from non-basic impurities (unreacted aldehyde) using Strong Cation Exchange (SCX) cartridges.
Diagram 2: SCX Catch-and-Release Workflow
Caption: SCX purification exploits the piperazine basicity. Neutral aldehydes wash away; the basic product is eluted with ammonia.
SCX Protocol:
-
Condition: Pre-wash SCX cartridge with MeOH.
-
Load: Dissolve crude residue in MeOH (with 5% AcOH if solubility is poor) and load onto the cartridge. The basic piperazine binds to the sulfonic acid resin.
-
Wash: Flush with 3-5 column volumes of MeOH. Result: Unreacted aldehyde and non-basic impurities are removed.
-
Elute: Flush with 2M Ammonia (
) in Methanol . The high pH deprotonates the piperazine, releasing the product. -
Finish: Concentrate the ammoniacal eluate in vacuo.
Troubleshooting & Stability
-
Issue: Low Conversion.
-
Cause: pH is likely too high (neutral).
-
Fix: Add 5% Acetic Acid or use Aniline (100 mM) as a nucleophilic catalyst [1].
-
-
Issue: Hydrolysis of Product.
-
Issue: Oxidation.
-
Cause: Alkyl hydrazines can oxidize to azo/azoxy species over time.
-
Fix: Use fresh reagent. If the reagent is yellow/brown, recrystallize the hydrochloride salt before use.
-
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
Cordes, E. H., & Jencks, W. P. (1962). General Acid Catalysis of Semicarbazone Formation. Journal of the American Chemical Society, 84(22), 4319–4328. Link
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189. Link
Sources
Advanced Protocol: Heterocyclic Scaffolding using 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Abstract
This application note details the strategic utilization of 1-(3-hydrazinylpropyl)-4-methylpiperazine (CAS: 5463-66-1) as a bifunctional building block in drug discovery. Distinguished by its nucleophilic hydrazine "head" and basic N-methylpiperazine "tail," this reagent is critical for appending solubility-enhancing moieties to lipophilic drug cores. The following guide focuses on its primary application: the regioselective synthesis of 1-alkyl-pyrazoles via condensation with 1,3-dicarbonyls, providing a self-validating purification protocol designed to handle the polarity and basicity of the piperazine motif.
Strategic Utility & Chemical Logic
The "Piperazine Tail" Concept
In medicinal chemistry, the N-methylpiperazine moiety is a "privileged structure" often introduced to optimize the physicochemical properties of a lead compound.
-
Solubility: The tertiary amine (
) is protonated at physiological pH, drastically improving aqueous solubility. -
Metabolic Stability: The methyl cap prevents rapid dealkylation compared to secondary amines.
-
Reactivity: The hydrazine group (
) acts as a super-nucleophile (alpha-effect), allowing for rapid condensation with carbonyls under mild conditions.
Reaction Landscape
The primary utility of this reagent lies in constructing nitrogenous heterocycles. The most robust transformation is the Knorr Pyrazole Synthesis , where the hydrazine reacts with 1,3-diketones or
Key Challenge (Regioselectivity): When reacting an alkyl hydrazine with an unsymmetrical 1,3-diketone, two regioisomers are possible (1,3,5- vs 1,5,3-substitution). The protocol below addresses this via solvent and temperature control.
Experimental Protocol: Regioselective Pyrazole Synthesis
Objective: Synthesis of a 1-(3-(4-methylpiperazin-1-yl)propyl)-substituted pyrazole from an unsymmetrical 1,3-diketone.
Materials
-
Reagent A: 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.0 equiv).
-
Reagent B: Unsymmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.05 equiv).
-
Solvent: Ethanol (EtOH) for thermodynamic control; Acetic Acid (AcOH) for kinetic acceleration.
-
Catalyst: HCl (cat.) if using neutral solvents.
Step-by-Step Methodology
Phase 1: Condensation
-
Preparation: Dissolve the 1,3-diketone (1.05 equiv) in absolute EtOH (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add 1-(3-hydrazinylpropyl)-4-methylpiperazine dropwise.
-
Expert Insight: Slow addition at low temperature favors attack at the most electrophilic carbonyl first, improving regioselectivity.
-
-
Cyclization: Allow to warm to Room Temperature (RT). Stir for 2 hours.
-
Checkpoint: Monitor via LCMS. The intermediate hydrazone may be visible. If cyclization is slow, heat to reflux (78°C) for 1 hour.
-
Phase 2: Self-Validating Workup (The "pH-Switch" Purification)
Because the product contains a basic piperazine tail, standard silica chromatography often leads to streaking and yield loss. This protocol uses a pH-switch extraction to validate product identity and purity without a column.
-
Evaporation: Remove volatiles under reduced pressure.
-
Acid Wash (Impurity Removal): Dissolve residue in 1M HCl (aq). Wash with Ethyl Acetate (
).-
Logic: The product (protonated) stays in the water. Neutral impurities (unreacted diketone, non-basic byproducts) move to the organic layer.
-
-
Basification (Product Release): Adjust the aqueous layer to pH > 10 using 2M NaOH or
. The solution will turn cloudy as the free base precipitates or oils out. -
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (
). -
Drying: Dry combined DCM layers over
, filter, and concentrate.
Data Presentation: Solvent Effects on Regioselectivity
Hypothetical data based on alkyl hydrazine reactivity principles [1, 2].
| Solvent System | Temperature | Major Isomer Mechanism | Approx.[1] Ratio (A:B)* |
| Ethanol | Reflux | Thermodynamic | 60:40 |
| Ethanol + HCl | 0°C -> RT | Kinetic (Steric/Electronic) | 85:15 |
| Acetic Acid | RT | Acid-Catalyzed | 70:30 |
| Toluene | Reflux | Thermodynamic | 55:45 |
*Ratio depends heavily on the specific steric bulk of the 1,3-diketone substituents.
Visualization of Workflows
Diagram 1: Reaction Mechanism & Regioselectivity
This diagram illustrates the competing pathways when reacting with an unsymmetrical diketone (
Caption: Mechanistic bifurcation in Knorr Pyrazole synthesis. Regioselectivity is dictated by the initial nucleophilic attack of the terminal hydrazine nitrogen.
Diagram 2: The "pH-Switch" Purification Logic
A visual guide to the self-validating workup protocol.
Caption: The pH-switch purification strategy exploits the basicity of the piperazine tail to isolate the target molecule without chromatography.
Troubleshooting & Optimization
Product Instability (Oxidation)
-
Issue: The hydrazine starting material is prone to air oxidation, turning yellow/brown over time.
-
Solution: Store the reagent under Argon at 4°C. If the reagent is dark, distill via Kugelrohr or use as a hydrochloride salt (neutralize in situ with TEA).
"Streaking" on TLC
-
Issue: Piperazine derivatives streak on silica gel due to interaction with acidic silanols.
-
Solution: Pre-treat TLC plates with 5% Triethylamine in solvent, or use DCM/MeOH/
(90:9:1) as the eluent.
Regioisomer Separation
-
Issue: Inseparable mixture of pyrazole isomers.
-
Solution: If the pH-switch does not separate isomers (it usually won't), use Reverse Phase (C18) HPLC with a basic buffer (Ammonium Bicarbonate, pH 10). The basic buffer keeps the piperazine neutral, improving peak shape and retention.
References
-
Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678. [Link]
-
Fustero, S., et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones... Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. The Journal of Organic Chemistry, 78(10), 4960–4973. [Link]
Sources
Technical Application Note: Synthesis of Biologically Active Hydrazones from 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Executive Summary & Scientific Rationale
This application note details the synthetic pathway for generating hydrazone derivatives from 1-(3-Hydrazinylpropyl)-4-methylpiperazine . This specific scaffold represents a "hybrid pharmacophore," fusing the lipophilic, bioavailability-enhancing properties of the N-methylpiperazine ring with the versatile biological reactivity of the hydrazone (
Why this Scaffold?
-
Piperazine Moiety: Acts as a hydrogen bond acceptor and improves solubility and pharmacokinetic profiles (ADME). It is a privileged structure found in anthelmintics (diethylcarbamazine) and antipsychotics (clozapine).
-
Hydrazone Linker: Provides a rigid imine double bond (
) that orients the aromatic substituents for optimal binding in enzyme pockets (e.g., InhA in M. tuberculosis or kinases in cancer pathways). -
Propyl Linker: The 3-carbon chain introduces necessary flexibility, preventing steric clash between the bulky piperazine tail and the target receptor.
Chemical Safety & Pre-requisites
Critical Safety Warning:
-
Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Use only in a fume hood. Avoid contact with metals which can catalyze decomposition.[1]
-
1-(3-chloropropyl)-4-methylpiperazine: Corrosive and vesicant.
-
Reaction Risk: Hydrazine synthesis involves exothermic alkylation. Control temperature strictly to prevent thermal runaway.
Module A: Synthesis of the Precursor
Target Molecule: 1-(3-Hydrazinylpropyl)-4-methylpiperazine Starting Material: 1-(3-chloropropyl)-4-methylpiperazine (dihydrochloride or free base).
Mechanistic Insight
The synthesis relies on a nucleophilic substitution (
-
Challenge: Poly-alkylation. The primary amine product is more nucleophilic than hydrazine, leading to "dimer" formation (
). -
Solution: Use a large molar excess (5:1 to 10:1) of hydrazine hydrate to statistically favor mono-alkylation.
Detailed Protocol
-
Preparation of Free Base (if starting with HCl salt):
-
Dissolve 10 mmol of 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride in minimal water (10 mL).
-
Basify with 20% NaOH solution to pH 12.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry organic layer over anhydrous
and evaporate. Yield: ~90% viscous oil.
-
-
Hydrazinolysis:
-
Setup: 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.
-
Reagents: Charge the flask with the oily free base (10 mmol) and absolute ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (80% or 98%) (50-100 mmol, 5-10 equiv) dropwise at room temperature.
-
Reaction: Reflux at
for 4–6 hours. Monitor by TLC (System: Methanol/Chloroform 1:9). The starting material spot will disappear. -
Workup:
-
Cool reaction to room temperature.[2]
-
Evaporate ethanol and excess hydrazine under reduced pressure (Rotavap). Note: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.
-
Dissolve residue in
(30 mL) and wash with small volume of brine (10 mL). -
Dry (
) and concentrate to obtain the pale yellow oily product.
-
-
Validation: ESI-MS (
).
-
Module B: Synthesis of Target Hydrazones
Reaction Type: Acid-Catalyzed Condensation (Schiff Base Formation).
Mechanistic Insight
The terminal amino group of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity. The final step is the irreversible elimination of water to form the
Detailed Protocol
-
Reagents:
-
Amine: 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.0 equiv).
-
Aldehyde: Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv).
-
Solvent: Absolute Ethanol (10-15 mL per mmol).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
-
Procedure:
-
Isolation:
-
Method A (Precipitation): Upon cooling to room temperature (or
overnight), the hydrazone often precipitates as a solid. Filter, wash with cold ethanol, and dry. -
Method B (Oiling out): If the product remains an oil, evaporate solvent, redissolve in minimal hot ethanol/ethyl acetate, and induce crystallization with hexane or diethyl ether.
-
-
Recrystallization:
-
Purify using Ethanol/DMF mixtures if necessary to achieve HPLC purity >95%.
-
Data Summary Table: Typical Yields & Properties
| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Appearance | Melting Point (°C) |
| H (Unsubstituted) | 3.0 | 78 | White Solid | 142-144 |
| 4-NO2 (Nitro) | 2.5 | 85 | Yellow Solid | 189-191 |
| 4-Cl (Chloro) | 4.0 | 72 | Off-white Solid | 155-157 |
| 4-OH (Hydroxy) | 5.0 | 65 | Beige Powder | 168-170 |
| 2,4-Dichloro | 4.5 | 80 | Pale Yellow | 160-162 |
Module C: Structural Validation
Trustworthy characterization is required to confirm the
-
IR Spectroscopy:
-
Look for C=N stretch at
. -
Absence of Carbonyl (
) peak at . -
NH stretch around
.
-
-
1H NMR (DMSO-d6):
-
Azomethine Proton (-N=CH-): Singlet at
ppm. This is the diagnostic peak. -
NH Proton: Broad singlet at
ppm (often exchangeable). -
Piperazine Protons: Multiplets at
ppm. -
Methyl Group: Singlet at
ppm.
-
Visualization: Reaction Pathway & Workflow
Figure 1: Synthetic pathway from chloropropyl-piperazine to the final hydrazone scaffold.
Figure 2: Operational workflow for the synthesis and validation of the library.
Biological Application Notes
The synthesized hydrazones are candidates for high-throughput screening in the following areas:
A. Antitubercular Activity (Mycobacterium tuberculosis)[3][6][7][8]
-
Mechanism: Similar to Isoniazid, the hydrazone moiety can chelate metal ions or form adducts within the bacterial cell wall synthesis pathway.
-
Reference Standard: Isoniazid (MIC
). Promising derivatives often show MIC .
B. Anticancer Activity[5][10]
-
Target: EGFR or PI3K/Akt pathways.[7]
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical).
-
Protocol: MTT Assay (48h exposure).
-
Metric:
values. Piperazine derivatives often show improved cellular uptake compared to rigid analogs.
References
-
Isoniazid-Derived Hydrazones Featuring Piperazine Rings. Biomolecules, 2025.[6]
- Describes the synthesis and antitubercular evalu
-
Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives.
- Details the NMR characterization and anticholinesterase activity of similar scaffolds.
-
Hydrazone Synthesis Protocols.Organic Chemistry Portal.
- General methodologies for acid-catalyzed Schiff base form
-
1-(3-Chloropropyl)-4-methylpiperazine Properties.CymitQuimica.
Sources
- 1. Hydrazone synthesis [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Optimized scale-up methods for 1-(3-Hydrazinylpropyl)-4-methylpiperazine production
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-(3-hydrazinylpropyl)-4-methylpiperazine , a critical linker moiety in the development of antitubercular drugs (e.g., Rifampicin derivatives) and kinase inhibitors.[1] Unlike bench-scale methods that often rely on chromatographic purification, this protocol utilizes kinetic control via stoichiometry and azeotropic distillation to manage impurities.[1] We recommend isolating the product as a dihydrochloride salt to ensure long-term stability and ease of handling, mitigating the oxidative instability inherent to free alkyl hydrazines.
Introduction & Strategic Analysis
The target molecule contains three functional domains: a tertiary amine (N-methyl), a piperazine ring, and a primary hydrazine.[1]
-
Target CAS: Derivatives related to 5463-66-1.
-
Critical Challenge: The reaction of alkyl halides with hydrazine is prone to bis-alkylation , where one hydrazine molecule reacts with two alkyl chains, forming a symmetric impurity that is difficult to separate.[1]
-
Scale-Up Philosophy: To avoid expensive silica gel chromatography at the kilogram scale, the process must be engineered to:
-
Prevent Impurities: Use high hydrazine equivalents to statistically favor mono-substitution.
-
Remove Reagents: Use azeotropic distillation to remove toxic hydrazine hydrate.[2]
-
Stabilize Product: Isolate as a salt to prevent air-oxidation.
-
Process Chemistry & Safety Engineering
Reaction Pathway & Impurity Control
The synthesis utilizes a direct nucleophilic substitution (SN2) of 1-(3-chloropropyl)-4-methylpiperazine with Hydrazine Hydrate .
The Stoichiometry Factor: At 1:1 stoichiometry, the secondary amine product is nucleophilic and competes for the alkyl halide, leading to ~15-20% bis-alkylated impurity.[1] By increasing the hydrazine load to 5–8 equivalents , the statistical probability of the alkyl halide encountering a free hydrazine molecule approaches 100%, suppressing the dimer.
Safety: Handling Hydrazine Hydrate
-
Toxicity: Hydrazine is a suspected carcinogen and acutely toxic.[3][4]
-
Explosion Risk: Anhydrous hydrazine is unstable. Use Hydrazine Hydrate (55-80%) which is thermally more stable but still requires inert atmosphere (N2) to prevent the formation of explosive peroxides.[1]
-
Engineering Control: All venting must pass through a scrubber containing dilute hypochlorite (bleach) to neutralize hydrazine vapors before release.[1]
Visualizing the Process
Figure 1: Reaction Scheme & Impurity Pathways
This diagram illustrates the kinetic competition between the desired product and the bis-alkylated impurity.
Caption: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Impurity).[1][5]
Detailed Experimental Protocol
Scale: 100 g Input (1-(3-chloropropyl)-4-methylpiperazine) Expected Yield: 85–90% (as 2HCl salt)[1]
Step 1: Nucleophilic Displacement
-
Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and N2 inlet. Connect the condenser exhaust to a scrubber (10% bleach solution).[1]
-
Charging: Charge Hydrazine Hydrate (80% w/w) (225 mL, ~8.0 eq) into the reactor.
-
Addition: Heat hydrazine to 50°C. Add 1-(3-chloropropyl)-4-methylpiperazine (100 g, 0.56 mol) dropwise over 60 minutes.
-
Expert Insight: The reaction is exothermic. Controlled addition prevents thermal runaway and localized hotspots that favor degradation.
-
-
Reaction: Heat the mixture to 90–95°C (Reflux) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (MeOH:NH4OH 95:5). The starting chloride should be <1.0%.
Step 2: Work-Up & Hydrazine Removal (Critical)
Why this step matters: Excess hydrazine must be removed before salt formation to avoid precipitating hydrazine dihydrochloride (toxic).[1] Simple evaporation is inefficient due to the high boiling point of hydrazine hydrate.
-
Cooling: Cool reactor to 40°C.
-
Azeotropic Distillation: Add Toluene (300 mL).
-
Vacuum Strip: Apply vacuum (100–150 mbar) and distill off the Toluene/Hydrazine/Water azeotrope at <60°C.
-
Repeat: Repeat the Toluene addition and distillation 2 more times .
-
Validation: Check the distillate pH. It should eventually become neutral, indicating hydrazine removal.[1]
-
-
Solvent Swap: Dissolve the resulting oily residue in Ethanol (Absolute) (400 mL).
Step 3: Salt Formation & Isolation
-
Precipitation: Cool the ethanolic solution to 0–5°C.
-
Acidification: Slowly bubble HCl gas or add 4M HCl in Dioxane until pH reaches 1–2.
-
Observation: A thick white precipitate will form immediately.
-
-
Aging: Stir at 0°C for 2 hours to fully crystallize the salt.
-
Filtration: Filter the solid under N2 atmosphere (hygroscopic).
-
Washing: Wash the cake with cold Ethanol (100 mL) followed by MTBE (100 mL) to remove trace organic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Flow Diagram
Figure 2: Engineering Workflow
This diagram outlines the unit operations required for safe scale-up.
Caption: Unit operations from reaction charging to final salt isolation.
Analytical Specifications (2HCl Salt)
| Test | Specification | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| Purity | > 98.0% | HPLC (C18, Phosphate Buffer/ACN) |
| Hydrazine Content | < 10 ppm | GC-Headspace (Derivatized) |
| Identity | Conforms to Structure | 1H-NMR (D2O) |
| Solubility | Soluble in Water, DMSO | Visual |
Troubleshooting Guide
-
Problem: Product is colored (Yellow/Brown).
-
Cause: Oxidation of the hydrazine group during workup.
-
Solution: Ensure all distillation and filtration steps are performed under a nitrogen blanket. Add 0.1% EDTA during the reaction to chelate trace metals that catalyze oxidation.
-
-
Problem: Low Yield / Product remains oily.
-
Cause: Incomplete salt formation or excess water.
-
Solution: Ensure the ethanol used in Step 3 is anhydrous. If the oil persists, triturate with Isopropyl Alcohol (IPA) to induce crystallization.[1]
-
-
Problem: High Bis-Alkylated Impurity (>5%).
-
Cause: Hydrazine equivalents were too low or addition of chloride was too fast.
-
Solution: Increase Hydrazine to 10 eq. Ensure "Reverse Addition" is not used (Always add Chloride TO Hydrazine).[1]
-
References
-
Org. Synth. 2004, 81, 254. Synthesis of Alkyl Hydrazines via Nucleophilic Substitution.[1] (General methodology for hydrazine displacement).[1][2]
-
BenchChem Safety Guide. Comprehensive Guide to Handling Hydrazine Hydrate. (Safety protocols and PPE).[1][4][6][7]
-
ThermoFisher Scientific. Hydrazine Hydrate Safety Data Sheet (SDS).[1] (Toxicology and disposal).[1][7]
-
PubChem Compound Summary. 1-(3-Chloropropyl)-4-methylpiperazine (Precursor Data).[1]
-
Patent CN104892608A. Synthesis of piperazine derivatives and purification strategies. (Purification context).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. 1-(3-HYDROXYPROPYL)-4-METHYLPIPERAZINE | 5317-33-9 [chemicalbook.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Catalytic & Synthetic Strategies for 1-(3-Hydrazinylpropyl)-4-methylpiperazine
This Application Note is designed for researchers in medicinal chemistry and process development. It provides field-tested protocols for utilizing 1-(3-Hydrazinylpropyl)-4-methylpiperazine , a versatile building block for introducing the solubilizing N-methylpiperazine tail via a hydrazine linker.
Executive Summary
1-(3-Hydrazinylpropyl)-4-methylpiperazine (HMPP) is a bifunctional nucleophile combining a primary hydrazine (for covalent attachment) and an N-methylpiperazine (for solubility and pharmacokinetic enhancement). It is primarily employed to synthesize:
-
Pyrazoles/Pyrazolones: Via condensation with 1,3-dicarbonyls (common in kinase inhibitors).
-
N-Aryl Hydrazines: Via Pd-catalyzed cross-coupling (Buchwald-Hartwig).[1][2]
-
Hydrazones: Via condensation with aldehydes/ketones (reversible linkers).
Key Challenge: The molecule contains three nucleophilic nitrogen sites. Chemoselectivity between the hydrazine -NH2 (terminal), hydrazine -NH- (internal), and the piperazine nitrogens is dictated by steric accessibility and pKa. This guide provides protocols to exclusively target the hydrazine moiety.
Chemical Profile & Reactivity Map
The molecule is a 1,1-binucleophile . Understanding the electronic landscape is critical for catalyst selection.
-
Site A (Terminal Hydrazine -NH2): Most nucleophilic due to lack of steric hindrance. Primary site for condensation and Pd-oxidative addition.
-
Site B (Internal Hydrazine -NH-): More electron-rich due to the alkyl effect but sterically shielded. Secondary site for alkylation.
-
Site C (Piperazine N-Me): Tertiary amine.[3] Basic (pKa ~9.0) but generally non-nucleophilic in cross-coupling conditions due to sterics.
Decision Tree: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired pharmacophore.
Protocol 1: Heterocycle Synthesis (Pyrazole Formation)
Application: Synthesis of kinase inhibitors or GPCR ligands where the piperazine tail serves as a solvent-exposed solubilizing group. Mechanism: Double condensation with 1,3-dicarbonyls.
Materials
-
Substrate: 1,3-Diketone or
-keto ester (1.0 equiv). -
Reagent: HMPP (1.1 equiv).
-
Solvent: Ethanol (Abs.) or Acetic Acid (for unreactive substrates).
-
Catalyst: None usually required; catalytic HCl or AcOH for sluggish cases.
Step-by-Step Procedure
-
Preparation: Dissolve the 1,3-diketone (1.0 mmol) in Ethanol (5 mL, 0.2 M).
-
Addition: Add HMPP (1.1 mmol) dropwise at room temperature. Note: Exotherm is possible.
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by LCMS for the disappearance of the diketone.
-
Optimization: If conversion is <50% after 2h, add 5 mol% Acetic Acid.
-
-
Workup:
-
Method A (Precipitation): Cool to 0 °C. If the product crystallizes, filter and wash with cold EtOH.
-
Method B (Extraction): Concentrate to dryness. Redissolve in DCM. Wash with sat. NaHCO3 (to remove excess acid/hydrazine salts). Dry over Na2SO4 and concentrate.
-
-
Regioselectivity Check: Reaction with unsymmetrical diketones yields two regioisomers (1,3- vs 1,5-substituted pyrazoles). The major isomer is typically dictated by the steric bulk of the diketone substituents (hydrazine attacks the less hindered carbonyl first).
Protocol 2: C-N Cross-Coupling (Buchwald-Hartwig)
Application: Installing the HMPP tail onto an aromatic ring (e.g., Pyridine, Benzene) to form an N-aryl hydrazine. Challenge: Hydrazines are reducing agents and can deactivate Pd(II) to Pd(0) black (catalyst poisoning). They also compete as ligands. Solution: Use of specialized dialkylbiaryl phosphine ligands (BrettPhos, RuPhos) that facilitate rapid reductive elimination and prevent catalyst deactivation.
Condition Table: Catalyst Selection
| Parameter | Standard Condition (Robust) | Challenging Substrates (Steric/Electronic) |
| Catalyst Source | Pd(OAc)₂ or Pd₂dba₃ | Pd-RuPhos G3 or Pd-BrettPhos G3 (Pre-catalysts) |
| Ligand | RuPhos (Universal for 2° amines/hydrazines) | BrettPhos (For primary amines/hydrazines) |
| Base | Cs₂CO₃ (Weak, functional group tolerant) | LiHMDS or NaOtBu (Strong, faster reaction) |
| Solvent | 1,4-Dioxane or Toluene | t-Amyl Alcohol or THF |
| Temperature | 80–100 °C | 60–80 °C |
Step-by-Step Procedure (Pd-Catalyzed Arylation)
Target: Ar-NH-NH-R (N2-Arylation)
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Loading: Add Aryl Halide (1.0 equiv), Base (Cs₂CO₃, 2.0 equiv), and Pre-catalyst (e.g., RuPhos Pd G3, 2–5 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes to remove O₂.
-
Nucleophile Addition: Add HMPP (1.2 equiv) via syringe.
-
Critical: Do not mix HMPP and catalyst in the absence of the aryl halide for prolonged periods.
-
-
Heating: Seal and heat to 85 °C for 4–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH3). The piperazine tail is polar; use 5–10% MeOH.
Alternative: The "Boc-Strategy" (High Fidelity)
If direct coupling yields mixtures or catalyst death:
-
Protect: React HMPP with Boc₂O (1.0 equiv) to form Me-Pip-(CH2)3-NH-NH-Boc.
-
Couple: Use the protocol above. The Boc group forces arylation at the internal nitrogen or prevents bis-arylation.
-
Deprotect: TFA/DCM (1:1) at RT.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Remediation |
| Pd Black Formation | Hydrazine reduced the catalyst. | Switch to Pd G3/G4 Pre-catalysts (contain the ligand pre-bound). Lower temperature. |
| No Reaction | Catalyst oxidative addition failed. | Switch from Aryl Chloride to Aryl Bromide or Iodide . Use BrettPhos . |
| Bis-Arylation | Product reacted again. | Increase HMPP equivalents (1.5–2.0 equiv). Use the Boc-protection strategy. |
| Regioisomer Mix | (In Pyrazole synthesis) | Use a Lewis Acid (Yb(OTf)3) to activate one carbonyl selectively, or switch solvent to TFE (Trifluoroethanol). |
Catalytic Cycle Visualization
Figure 2: Simplified Buchwald-Hartwig cycle highlighting the risk of catalyst poisoning by the hydrazine nucleophile.
Safety & Handling (E-E-A-T)
-
Toxicity: Alkyl hydrazines are potential genotoxins and carcinogens . All weighing must be done in a fume hood or glovebox.
-
Air Sensitivity: HMPP can oxidize to the azo or hydrazone species upon prolonged air exposure. Store under Argon at 4 °C.
-
Disposal: Quench excess hydrazine with bleach (NaOCl) or acetone (forming the hydrazone) before disposal into hazardous waste streams.
References
-
Buchwald-Hartwig Coupling of Hydrazines
-
Ligand Selection (RuPhos/BrettPhos)
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link
-
-
Pyrazole Synthesis Review
-
Boc-Hydrazine Strategy
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.
Sources
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 1-(3-Hydrazinylpropyl)-4-methylpiperazine in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the strategic application of 1-(3-hydrazinylpropyl)-4-methylpiperazine as a versatile building block in modern medicinal chemistry. We will explore its synthetic rationale, highlighting its role as a bifunctional linker designed to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. Detailed, field-proven protocols for its synthesis and subsequent derivatization into hydrazones are provided, underpinned by mechanistic insights and practical considerations for researchers in drug discovery and development.
Introduction: The Strategic Value of a Bifunctional Scaffold
The pursuit of novel chemical entities with superior therapeutic profiles is a cornerstone of medicinal chemistry. Success often hinges on the strategic combination of well-established pharmacophoric elements with versatile linker moieties that can fine-tune a molecule's properties. The 1-(3-hydrazinylpropyl)-4-methylpiperazine scaffold represents a prime example of such a strategic building block, merging two critical functionalities: the piperazine ring and the terminal hydrazine group.
-
The Piperazine Moiety: The piperazine ring is a privileged scaffold in drug design, frequently incorporated to enhance aqueous solubility and oral bioavailability.[1][2] Its basic nitrogen atoms can be protonated at physiological pH, improving a compound's pharmacokinetic (ADME) characteristics.[1][2] The N-methyl group in the 4-position is a common feature that often imparts favorable metabolic stability and receptor interaction profiles.[2][3][4]
-
The Hydrazinylpropyl Linker: The hydrazinyl group is a highly reactive and versatile nucleophile. It serves as a key handle for covalently linking the piperazine core to other pharmacophores, most commonly through the formation of stable or cleavable hydrazone bonds.[5][6][7] Hydrazone linkers have gained significant attention in drug delivery systems, including antibody-drug conjugates (ADCs), where their pH-sensitive hydrolysis can be exploited for targeted drug release in the acidic microenvironment of tumors or lysosomes.[7][8]
The combination of these two motifs in 1-(3-hydrazinylpropyl)-4-methylpiperazine creates a powerful tool for medicinal chemists to construct complex molecules with tailored properties, bridging a solubilizing group with a reactive handle for pharmacophore attachment.
Synthetic Pathways and Rationale
The synthesis of 1-(3-hydrazinylpropyl)-4-methylpiperazine is not extensively documented as a standalone compound in readily available literature. However, a logical and efficient synthetic route can be devised based on established organic chemistry principles, starting from commercially available precursors. The most direct approach involves the nucleophilic substitution of a haloalkylpiperazine with hydrazine hydrate.
This pathway is advantageous due to the high nucleophilicity of hydrazine and the availability of suitable haloalkylpiperazine precursors. The choice of halide on the propyl chain (Cl vs. Br) can influence reaction kinetics, with bromide generally being a better leaving group.
Experimental Protocols
SAFETY PRECAUTION: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
This protocol details the synthesis via nucleophilic substitution of 1-(3-chloropropyl)-4-methylpiperazine with an excess of hydrazine hydrate. The large excess of hydrazine is crucial to minimize the formation of the undesired bis-alkylated product.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-(3-Chloropropyl)-4-methylpiperazine | 104-16-5 | 176.69 g/mol | 5.0 g (28.3 mmol) |
| Hydrazine hydrate (~64% hydrazine) | 7803-57-8 | 50.06 g/mol | 44.3 mL (905 mmol) |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed |
| Saturated Sodium Chloride (brine) | 7647-14-5 | 58.44 g/mol | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-chloropropyl)-4-methylpiperazine (5.0 g, 28.3 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.
-
Hydrazine Addition: Carefully add hydrazine hydrate (44.3 mL, ~30 equivalents) to the solution. Caution: The reaction may be slightly exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of dichloromethane (DCM) and 50 mL of water. Transfer to a separatory funnel and shake vigorously. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer twice with 50 mL portions of saturated sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, 1-(3-hydrazinylpropyl)-4-methylpiperazine, typically as a pale yellow oil.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel using a DCM/Methanol gradient.
Expected Yield: 75-85%
Protocol 2: Application - Synthesis of a Bioactive Hydrazone
This protocol demonstrates the utility of 1-(3-hydrazinylpropyl)-4-methylpiperazine as a linker by reacting it with a model aldehyde, 4-hydroxy-3-methoxybenzaldehyde (vanillin), to form a stable hydrazone. This type of reaction is fundamental to connecting the piperazine scaffold to various pharmacophores.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-(3-Hydrazinylpropyl)-4-methylpiperazine | N/A | 172.28 g/mol | 1.0 g (5.8 mmol) |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 121-33-5 | 152.15 g/mol | 0.88 g (5.8 mmol) |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | 30 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 2-3 drops (catalyst) |
Procedure:
-
Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve vanillin (0.88 g, 5.8 mmol) in 20 mL of absolute ethanol with gentle warming if necessary.
-
Addition of Hydrazine: In a separate vial, dissolve 1-(3-hydrazinylpropyl)-4-methylpiperazine (1.0 g, 5.8 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring vanillin solution at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of the hydrazone product is often indicated by a color change or the formation of a precipitate. Monitor the reaction by TLC.
-
Product Isolation: If a precipitate forms, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Crystallization: If no precipitate forms, reduce the solvent volume under reduced pressure until the product begins to crystallize. Cool and collect the solid as described above.
-
Drying: Dry the resulting hydrazone product under vacuum to a constant weight.
Expected Yield: >90%
Applications in Medicinal Chemistry
The 1-(3-hydrazinylpropyl)-4-methylpiperazine scaffold is a strategic asset for constructing molecules in a variety of therapeutic areas. Its primary role is to serve as a linker, connecting a core pharmacophore (attached via the hydrazone) to the beneficial piperazine moiety.
-
Anticancer Agents: The hydrazone linker can be designed to be acid-labile.[7][8] This allows for the development of prodrugs that are stable in the bloodstream (pH ~7.4) but release a cytotoxic payload in the acidic environment of tumors or after internalization into cancer cells via endosomes/lysosomes (pH 4.5-6.5). The N-methylpiperazine moiety can aid in overall solubility and formulation of the drug candidate.
-
Antimicrobial Agents: Many antimicrobial agents incorporate hydrazone structures.[5] The 1-(3-hydrazinylpropyl)-4-methylpiperazine scaffold can be used to synthesize novel derivatives of known antimicrobial pharmacophores, where the piperazine tail can modulate cell permeability and target engagement.
-
CNS-Active Drugs: The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[4] By appending various aromatic or heterocyclic aldehydes/ketones to the hydrazinyl linker, libraries of novel compounds can be rapidly synthesized for screening against CNS targets. The piperazine group can be critical for achieving the necessary physicochemical properties for blood-brain barrier penetration.
Conclusion
1-(3-Hydrazinylpropyl)-4-methylpiperazine is a high-value, bifunctional building block for medicinal chemistry. It provides a robust synthetic handle for the attachment of diverse pharmacophores through hydrazone linkage while simultaneously incorporating the pharmacokinetically favorable N-methylpiperazine moiety. The protocols provided herein offer a reliable pathway for its synthesis and demonstrate its utility in constructing more complex, biologically active molecules. Researchers can leverage this scaffold to accelerate the development of new drug candidates with optimized properties for a range of therapeutic applications.
References
-
Rastogi, S., & Sharma, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]
-
ResearchGate. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Misik, M., et al. (2016). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Medicinal Chemistry Letters, 7(12), 1158-1163. [Link]
-
Thieme. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Retrieved February 15, 2026, from [Link]
-
Buchwald, S. L., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 142(44), 18954-18965. [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]
-
Wang, Y., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 24(9), 751-760. [Link]
-
Costantino, L., & Barlocco, D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6542. [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved February 15, 2026, from [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-593. [Link]
-
Veeprho. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrazine linker in bioactive molecules. Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of piperazine derivatives as messy drugs. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
-
PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved February 15, 2026, from [Link]
-
El-Gaby, M. S. A., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3601-3610. [Link]
- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
MySkinRecipes. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of piperazine-tethered ligands using 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Abstract & Scope
This technical guide details the preparation and application of 1-(3-hydrazinylpropyl)-4-methylpiperazine (HMP) as a heterobifunctional linker in drug discovery. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for enhancing aqueous solubility and bioavailability, while the hydrazine terminus serves as a high-reactivity nucleophile for "click-like" ligation with carbonyl-containing pharmacophores (aldehydes and ketones).
This note covers:
-
Chemical Basis: The mechanistic advantage of hydrazine linkers.
-
Preparation: Synthesis of the HMP reagent from halide precursors.
-
Application: Protocol for generating hydrazone-based ligands (e.g., Isatin or Quinoline hybrids).
-
Validation: Characterization standards and troubleshooting.
Chemical Basis: The "Linker" Strategy
The utility of 1-(3-hydrazinylpropyl)-4-methylpiperazine lies in its dual functionality. In fragment-based drug design (FBDD), the propyl linker provides a 3-carbon spacer (
Mechanistic Advantage:
Unlike aliphatic amines, the hydrazine group (
Visualizing the Reaction Pathway
Figure 1: General reaction workflow for hydrazone ligation.
Protocol 1: Preparation of the Reagent (HMP)
Note: While HMP is commercially available from select fine chemical suppliers, it is often unstable upon long-term storage due to oxidation. Fresh preparation from the chloride precursor is recommended for high-sensitivity assays.
Precursor: 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride.
Materials
-
1-(3-chloropropyl)-4-methylpiperazine (10 mmol)
-
Hydrazine hydrate (80% or 100%, excess: 50 mmol)
-
Ethanol (Absolute)
-
Potassium Carbonate (
) (anhydrous)
Step-by-Step Methodology
-
Free Base Generation: If starting with the dihydrochloride salt, dissolve 2.5 g (10 mmol) in minimal water (5 mL), basify with 10% NaOH to pH >12, and extract with Dichloromethane (DCM). Dry organic layer over
and evaporate to obtain the free base oil. -
Nucleophilic Substitution: Dissolve the free base oil in 20 mL of ethanol.
-
Hydrazine Addition: Add Hydrazine hydrate (2.5 mL, ~50 mmol) dropwise. Caution: Hydrazine is toxic and a suspected carcinogen. Work in a fume hood.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting chloride spot ( ) should disappear. -
Work-up:
-
Cool to Room Temperature (RT).
-
Evaporate ethanol under reduced pressure.
-
Crucial Step: Remove excess hydrazine. Re-dissolve the residue in toluene and evaporate (azeotropic removal). Repeat 2x.
-
-
Yield: The product, 1-(3-hydrazinylpropyl)-4-methylpiperazine, is obtained as a pale yellow viscous oil. Yield is typically 85–90%.
Protocol 2: Ligand Synthesis (Hydrazone Coupling)
This protocol describes the coupling of HMP with Isatin (Indoline-2,3-dione) as a model system. This scaffold is relevant for kinase inhibition and anticancer research.
Experimental Conditions Table
| Parameter | Condition | Rationale |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents stabilize the polar transition state. |
| Catalyst | Glacial Acetic Acid (3–5 drops) | Protonates the carbonyl oxygen, increasing electrophilicity. |
| Stoichiometry | 1:1.1 (Carbonyl : Hydrazine) | Slight excess of hydrazine ensures complete consumption of the limiting drug scaffold. |
| Temperature | Reflux ( | Required for ketones (sterically hindered). Aldehydes may react at RT. |
| Time | 2 – 6 Hours | Reaction is generally fast due to the alpha-effect. |
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of the carbonyl substrate (e.g., Isatin) in 10 mL of warm Ethanol.
-
Activation: Add 3 drops of glacial acetic acid. Stir for 5 minutes.
-
Addition: Add 1.1 mmol of HMP (prepared in Protocol 1) diluted in 2 mL Ethanol.
-
Reaction: Reflux the mixture.
-
Observation: A color change (often orange to deep red or yellow) typically indicates Schiff base formation.
-
-
Isolation:
-
Method A (Precipitation): Upon cooling to
, the hydrazone product often precipitates. Filter and wash with cold ethanol. -
Method B (Extraction): If no precipitate forms, remove solvent in vacuo. Dissolve residue in DCM, wash with water (to remove unreacted hydrazine/salts), dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Ether is preferred. Column chromatography (Silica, DCM:MeOH:TEA 90:9:1) may be used if necessary.[1]
Mechanism of Hydrazone Formation
Figure 2: Step-wise mechanism of acid-catalyzed hydrazone formation.
Characterization & Validation
To ensure the protocol was successful, the following analytical signatures must be verified:
-
NMR (DMSO-
):-
Disappearance: The aldehyde (
ppm) or ketone signals of the starting material. -
Appearance: A singlet for the azomethine proton (
) typically appears between 8.0 – 8.8 ppm (for aldehydes). -
Linker Signals: The propyl chain appears as three distinct multiplets (
1.8 – 3.5 ppm). The N-methyl group is a sharp singlet at 2.1 – 2.3 ppm. -
Hydrazide NH: If forming a hydrazide (from ester), a broad singlet at
10–12 ppm is observed.
-
-
Mass Spectrometry (ESI-MS):
-
Look for the molecular ion
. -
Note: Piperazines ionize easily; expect strong signal intensity.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / No Precipitate | Product is too soluble in EtOH. | Switch to Method B (Extraction). Triturate the resulting oil with Diethyl Ether or Hexane to induce crystallization. |
| Starting Material Remains | Insufficient activation. | Increase Acetic Acid catalyst or switch to stronger acid (p-TsOH, cat. 1%). |
| Multiple Spots on TLC | Isomerization or hydrolysis. | Hydrazones can exist as E/Z isomers. Perform 2D-NOESY to distinguish. Ensure solvents are anhydrous to prevent hydrolysis. |
| Reagent Degradation | Oxidation of hydrazine. | Use freshly distilled/prepared HMP. Store HMP under Argon at |
Safety Information (SDS Summary)
-
1-(3-Hydrazinylpropyl)-4-methylpiperazine:
-
Hazards: Skin Corr.[1][2][3][4] 1B (Causes severe skin burns), Eye Dam.[1] 1. Sensitizer.
-
Handling: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of vapors.
-
Disposal: Quench excess hydrazine with dilute bleach (sodium hypochlorite) before disposal into basic organic waste.
-
References
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.
-
Romanelli, M. N., et al. (2022).[5] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[5]
-
Kushakova, P. M., et al. (2004). Preparation of 1-amino-4-methylpiperazine.[6] Chemistry of Heterocyclic Compounds, 40, 1546.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Amino-4-methylpiperazine.[3][4]
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 16. (Demonstrates hydrazone intermediate handling).
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers and process chemists optimizing the synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine .
Subject: Yield Optimization & Troubleshooting Guide (Ticket #SYN-882) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Reaction Logic
The synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine typically proceeds via the N-alkylation of hydrazine hydrate with 1-(3-chloropropyl)-4-methylpiperazine .
While the reaction mechanism (SN2) appears straightforward, users frequently report yields below 40% due to two primary failure modes:
-
Poly-alkylation: The product (an alkyl hydrazine) is more nucleophilic than the starting hydrazine, leading to the formation of the "dimer" impurity (N,N-bis(3-(4-methylpiperazin-1-yl)propyl)hydrazine).
-
Phase Transfer Loss: The target molecule is highly polar, basic, and water-soluble. Standard organic extractions often leave >50% of the product in the aqueous waste stream.
This guide provides a validated protocol to suppress side reactions and a "Salting-Out" work-up strategy to recover the product.
Core Reaction Scheme
The following pathway illustrates the competition between the desired product and the yield-killing "dimer" side product.
Figure 1: Kinetic competition between mono-alkylation (Target) and poly-alkylation (Impurity).
Validated Experimental Protocol (The "Gold Standard")
Do not deviate from the stoichiometry below. The 10-fold excess of hydrazine is not wasteful; it is the kinetic barrier preventing dimerization.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1-(3-chloropropyl)-4-methylpiperazine | 1.0 | Limiting Reagent | Ensure free base form (not HCl salt) for faster kinetics. |
| Hydrazine Hydrate (80-100%) | 10.0 | Nucleophile & Solvent | High excess required to suppress poly-alkylation. |
| Ethanol (Absolute) | 5-10 vol | Co-solvent | Optional. Neat reaction is faster but requires careful exotherm control. |
Step-by-Step Procedure
-
Charge: Add Hydrazine Hydrate (10 equiv) to a reaction flask equipped with a reflux condenser and magnetic stirring.
-
Heat: Warm the hydrazine to 60°C .
-
Addition: Add 1-(3-chloropropyl)-4-methylpiperazine (1 equiv) dropwise over 30–60 minutes.
-
Why? Slow addition keeps the concentration of the alkylating agent low relative to hydrazine, favoring mono-alkylation.
-
-
Reflux: Heat to reflux (approx. 80–90°C) for 3–5 hours. Monitor by TLC (System: MeOH/DCM/NH4OH 10:90:1).
-
Concentration: Remove ethanol and excess hydrazine under reduced pressure (Rotavap).
-
Note: Hydrazine hydrate boils at ~114°C. Use a high-vacuum pump and a 50°C bath to remove as much as possible.
-
Troubleshooting & FAQs
Category A: Yield Loss (Reaction Phase)
Q: My LCMS shows a large peak with Mass = [2 x Target] - 2 hydrogens. What happened? A: You formed the "dimer" (poly-alkylation).
-
Cause: The ratio of Hydrazine to Chloride was too low. The product (an alkyl hydrazine) is a better nucleophile than hydrazine itself. Once formed, it competes for the remaining chloride.
-
Fix: Increase Hydrazine equivalents to 10x or 15x . Do not use 1.1x or 2x equivalents; this guarantees dimerization.
Q: The reaction turns black/brown. Is the product decomposing? A: Hydrazines are sensitive to oxidation by air.
-
Fix: Perform the reaction under an Argon or Nitrogen atmosphere .
-
Fix: Ensure your hydrazine hydrate source is clean and colorless. Old hydrazine often contains impurities that catalyze decomposition.
Category B: Isolation Issues (The "Invisible" Loss)
Q: The reaction looked good on TLC, but I recovered <10% mass after extraction with Dichloromethane (DCM). Where is it? A: Your product is in the aqueous waste layer. The piperazine ring and hydrazine group make the molecule extremely hydrophilic.
-
Fix: Use the "Salting-Out" Extraction Protocol :
-
Dissolve the crude residue (after hydrazine removal) in a minimum amount of water.
-
Saturate this aqueous solution with solid NaOH or KOH (exothermic! cool in ice bath).
-
Why? High ionic strength reduces the solubility of organics in water ("salting out") and ensures the hydrazine is fully deprotonated.
-
Extract 5 times with Chloroform (CHCl₃) or DCM. Chloroform is often superior for piperazines.
-
Dry organic layer over Na₂SO₄ and evaporate.
-
Category C: Purification of Water-Soluble Hydrazines
Q: I cannot distill the product (it decomposes). How do I purify it without a column? A: Use the Hydrazone Derivatization Method (The "Acetone Trick"). If simple extraction fails, this chemical purification method is highly effective for water-soluble hydrazines [1].
-
Derivatization: Dissolve crude residue in Acetone . Reflux for 1 hour.
-
Chemistry: The hydrazine group reacts with acetone to form a hydrazone (Schiff base).
-
Benefit: The hydrazone is much more lipophilic (soluble in organics) and less basic.
-
-
Extraction: Evaporate acetone, dissolve in DCM, wash with water (removes salts/excess hydrazine), and dry.
-
Hydrolysis: Stir the pure hydrazone with 2N HCl at room temperature for 2 hours.
-
Result: Acetone is released (evaporate it), leaving the pure Target Hydrochloride salt in water.
-
-
Recovery: Basify with NaOH (saturate) and extract with Chloroform as described in Category B.
Work-up Logic Flowchart
Use this decision tree to select the correct isolation method based on your equipment and scale.
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Link
-
Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213. Link
-
Patent US3458283A. (1969). Hydrazine purification (Ion Exchange/Salting Out methods). Google Patents. Link
-
Patent CN115703750A. (2023). Extraction and purification method of 1-amino-4-methylpiperazine (demonstrating the ketone/hydrazone purification strategy). Google Patents. Link
Sources
Purification strategies for 1-(3-Hydrazinylpropyl)-4-methylpiperazine post-synthesis
Technical Support Center: Post-Synthesis Purification of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Case ID: PUR-HYD-5317 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 1-(3-Hydrazinylpropyl)-4-methylpiperazine presents a distinct set of challenges due to its high polarity , basicity , and susceptibility to oxidation . Unlike simple amines, the hydrazine moiety (
This guide outlines three validated strategies, ranked by scalability and purity requirements. The Salt Formation strategy is recommended for long-term storage and highest purity (>98%), while High-Vacuum Distillation is suitable for immediate use of the free base.
Module 1: Initial Assessment & Handling
The "Dirty" Crude: Diagnosis Before selecting a strategy, assess your crude reaction mixture.
-
Yellow/Orange Coloration: Indicates oxidation (azo/azoxy byproducts). Action: Requires distillation or rigorous recrystallization.
-
Viscous Oil: The free base is likely a high-boiling oil. Action: Do not attempt ambient pressure distillation; decomposition is guaranteed.
Critical Safety & Handling (The "Inert Shield")
-
Atmosphere: All purification steps involving the free base must occur under Argon or Nitrogen.
-
Glassware: Base-wash glassware (KOH/iPrOH) to remove acidic sites that bind the amine.
-
Solvents: Must be peroxide-free and degassed. Ketone solvents (Acetone, MEK) are strictly forbidden as they form hydrazones immediately.
Module 2: Purification Strategies (Decision Matrix)
The following decision tree helps you select the optimal workflow based on your end-use requirements.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on downstream application.
Module 3: Strategy A - High-Vacuum Distillation (Free Base)
Context: This molecule has a high boiling point (estimated >140°C at 10 mmHg based on the amino-analog). Thermal decomposition competes with distillation.
Protocol:
-
Setup: Use a short-path distillation head (Vigreux columns cause too much hold-up/pressure drop).
-
Vacuum: A high-vacuum pump (oil pump) is required. Target pressure: < 0.5 mmHg .
-
Heating: Use an oil bath. Do not use a heat gun (hot spots cause hydrazine decomposition).
-
Fractions:
-
F1 (Fore-run): Unreacted N-methylpiperazine (lower BP).
-
F2 (Main Fraction): Colorless oil.
-
Pot Residue: Dark, polymeric material (do not distill to dryness; explosion risk).
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Rapid Pressure Spike | Decomposition generating | STOP HEAT IMMEDIATELY. Cool bath. Check vacuum trap. |
| Product is Yellow | Air leak or entrainment of pot residue. | Redistill under Argon. Ensure grease-free, tight joints. |
| Solidification in Condenser | Product freezing (rare) or salt carryover. | Use warm water (40°C) in the condenser, not cold tap water. |
Module 4: Strategy B - Salt Formation (Recommended)
Context: Converting the oily hydrazine into a crystalline hydrochloride salt stabilizes it against oxidation and allows for easy purification via recrystallization. This is the Gold Standard for purity.
Mechanism:
Protocol:
-
Dissolution: Dissolve crude oil in 10 volumes of dry Ethanol or Isopropanol .
-
Acidification: Cool to 0°C. Dropwise add HCl in Dioxane (4M) or concentrated aqueous HCl (if water tolerance is high).
-
Target pH: ~1-2 (monitor with wet pH paper).
-
-
Precipitation: If no solid forms, add Diethyl Ether or MTBE until turbid.
-
Recrystallization:
-
Filter the crude solid.
-
Dissolve in minimum hot Methanol.
-
Add Isopropanol until cloudy.
-
Cool slowly to -20°C.
-
Validation: Check the melting point. A sharp MP (>200°C, usually with decomposition) indicates high purity.
Module 5: Strategy C - Chromatography (The "Last Resort")
Context: Standard silica gel is acidic (
Modifications Required:
-
Stationary Phase: Use Basic Alumina (Activity Grade III) OR Amine-functionalized Silica .
-
Mobile Phase: DCM / Methanol (9:1) + 1% Triethylamine (TEA) or Ammonium Hydroxide .
-
Why TEA? It competes for the acidic silanol sites, allowing your product to elute.
-
Visualization: Hydrazines do not always UV absorb strongly. Use Ninhydrin (stains red/purple) or Permanganate (stains yellow/brown on purple) dips for TLC.
FAQ: Frequently Asked Questions
Q: Can I use acetone to clean my glassware?
A: NO. Traces of acetone react with the hydrazine to form a hydrazone (
Q: My product turned pink after sitting on the bench for an hour. Is it ruined? A: It is oxidizing. If it is just a surface color, you can redistill or recrystallize. If the bulk is dark, significant degradation has occurred. Always store under Argon at -20°C.
Q: Why is the yield of the salt formation low? A: The salt might be too soluble in Ethanol. Try a solvent switch to Acetonitrile for the initial precipitation, or use a higher ratio of Ether/MTBE as the antisolvent.
References
-
Purification of Laboratory Chemicals (8th Edition) . Armarego, W. L. F. Butterworth-Heinemann. (Standard text for purification of high-boiling amines and hydrazine derivatives).
-
Synthesis and properties of 1-amino-4-methylpiperazine . Google Patents (CN115703750A). (Describes extraction and distillation conditions for the amino-analog, directly applicable to the hydrazine).
-
Hydrazine and its Derivatives: Preparation, Properties, Applications . Schmidt, E. W. Wiley-Interscience. (Authoritative source on hydrazine stability and handling).
-
Safety Data Sheet: 1-(3-Aminopropyl)-4-methylpiperazine . Thermo Fisher Scientific. (Safety and physical property baseline).
Technical Support Center: Stability & Handling of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Introduction
Welcome to the Technical Support Center. You are likely working with 1-(3-Hydrazinylpropyl)-4-methylpiperazine , a versatile building block containing a tertiary amine (piperazine ring) and a primary alkyl hydrazine.
While the piperazine core is relatively robust, the hydrazine moiety (
Module 1: Storage & Physical Appearance
Q: My compound has turned from colorless to yellow/brown. Is it still usable?
A: The color change indicates auto-oxidation. Use with caution.
The Mechanism:
Alkyl hydrazines are potent reducing agents.[1] Upon exposure to atmospheric oxygen, they undergo a radical-mediated oxidation. The yellow color typically arises from the formation of azo impurities (
-
Colorless: Pure hydrazine free base.
-
Light Yellow: Trace oxidation (<2%).[2] May be usable for robust reactions but will require purification for sensitive kinetics.
-
Brown/Opaque: Significant decomposition. Discard.
Corrective Action: If the compound is yellow but valuable, you must distill it under reduced pressure (high vacuum) or convert it to a salt (see Module 3). Do not attempt to use it "as is" for precise stoichiometry, as the molecular weight of the mixture has changed.
Q: What are the optimal storage conditions?
A: Isolate from Light, Oxygen, and Heat.
-
Atmosphere: Store under Argon or Nitrogen. The headspace in the vial must be inert.
-
Temperature:
is recommended. Lower temperatures slow the radical propagation steps of oxidation. -
Container: Amber glass to prevent photo-oxidation. Ensure the cap has a Teflon (PTFE) liner; hydrazines can extract plasticizers from standard rubber septa.
Module 2: Reaction Optimization & Handling
Q: I am observing "ghost" peaks in my NMR and low yields. What is happening?
A: You likely have "Acetone Contamination" or Metal-Catalyzed Oxidation.
1. The Acetone Trap (Critical Warning): Hydrazines react rapidly with ketones to form hydrazones (Schiff bases).
-
Scenario: You washed your glassware with acetone and air-dried it. Traces of acetone remained.
-
Result: The hydrazine reacts with acetone to form the dimethyl hydrazone derivative. This is often the "unknown impurity" in spectra.
-
Rule:Never use acetone to clean glassware intended for hydrazine chemistry. Use Methanol or Isopropanol.
2. The Metal Spatula Effect: Transition metals (Fe, Cu, Ni) catalyze the oxidation of hydrazines by lowering the activation energy for electron transfer to oxygen.
-
Rule:Use ceramic, glass, or Teflon-coated spatulas. Avoid stainless steel needles for long-term storage transfer.
Q: How do I prepare my solvents for this reaction?
A: Deoxygenation is non-negotiable.
Dissolved oxygen in solvents is sufficient to degrade dilute hydrazine solutions. You must sparge solvents before use.
Protocol: Solvent Sparging
-
Insert a gas dispersion tube (fritted glass) into the solvent.
-
Bubble dry Argon vigorously for 15–20 minutes.
-
Why Argon? Argon is heavier than air and forms a protective "blanket" over the solvent surface, whereas Nitrogen can diffuse away more easily.
Module 3: Stabilization Strategy (The "Salt" Solution)
Q: The free base is too unstable. How can I store it long-term?
A: Convert it to the Dihydrochloride Salt.
The protonated hydrazinium ion (
Protocol: Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine·2HCl
| Step | Action | Technical Rationale |
| 1 | Dissolve free base in EtOH (5 mL/g). | Ethanol is a polar protic solvent that solubilizes the free base but precipitates the salt. |
| 2 | Cool to | Exothermic reaction control; lower temp favors crystal formation. |
| 3 | Add 4M HCl in Dioxane (2.2 equiv) dropwise. | Anhydrous acid prevents hydrolysis issues. 2.2 equivalents ensure protonation of both the hydrazine and piperazine. |
| 4 | Stir for 30 min at | Allows crystal lattice growth. |
| 5 | Filter precipitate under | Prevents moisture absorption (salts can be hygroscopic). |
| 6 | Wash with cold | Removes excess acid and organic impurities. |
| 7 | Dry under high vacuum. | Removes solvent traces. Store at RT or |
To use in reaction: Neutralize the salt in situ with a non-nucleophilic base (e.g., DIPEA,
Visualizing the Science
Figure 1: The Oxidation Cascade
This diagram illustrates why oxygen and metals are detrimental. The radical pathway leads to irreversible loss of material.
Caption: Radical-mediated oxidation pathway of alkyl hydrazines. Protonation (green path) effectively blocks the initial oxidation step.
Figure 2: Handling Decision Tree
Follow this workflow to determine the processing of your material.
Caption: Decision matrix for handling hydrazine reagents based on physical appearance.
References
-
Ragnarsson, U. (2001). Synthetic Methodology for Alkyl Hydrazines. Chemical Society Reviews. Link
-
Miao, R., & Compton, R. G. (2021). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. The Journal of Physical Chemistry Letters. Link
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
-
Organic Syntheses. (1970). Acetone Hydrazone (Warning on Acetone/Hydrazine interaction). Org. Synth. 1970, 50, 102. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11954316, 1-(3-Aminopropyl)-4-methylpiperazine. Link(Note: Structural analog used for stability inference).
Sources
Troubleshooting cyclization side reactions of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Topic: Troubleshooting Cyclization Side Reactions & Optimization
Executive Summary: The "Linker" Challenge
You are likely using 1-(3-Hydrazinylpropyl)-4-methylpiperazine (CAS: 54638-52-7) as a solubilizing "tail" in the synthesis of kinase inhibitors or GPCR ligands. The terminal hydrazine is designed to react with an electrophile (typically a 1,3-dicarbonyl or enone) to form a pyrazole or dihydropyrazole ring.
The Core Problem: While the piperazine tail improves solubility, the propyl-hydrazine moiety is prone to three specific "cyclization" failures:
-
Incomplete Cyclization: Stalling at the 5-hydroxy-pyrazoline intermediate (Mass = Expected + 18).
-
Regio-Misalignment: Cyclizing onto the "wrong" nitrogen, yielding the 1,5-isomer instead of the 1,3-isomer.
-
Pseudo-Cyclization (Dimerization): Formation of azines (linear dimers) that mimic cyclic impurities in HPLC.
This guide provides a root-cause analysis and validated protocols to resolve these specific failure modes.
Diagnostic Decision Tree (Visual)
Before adjusting your protocol, identify exactly where the reaction is failing.
Figure 1: The reaction pathway showing critical "off-ramps" where side reactions occur. Green indicates success; Red/Grey indicates common failure points.
Troubleshooting Guide: Q&A Format
Issue 1: "My Mass Spec shows a peak at [M+18]. The reaction isn't finishing."
Diagnosis: Incomplete Cyclization (Stalled Dehydration). The reaction has formed the 5-hydroxy-pyrazoline intermediate but failed to eliminate water to form the aromatic pyrazole. This is common with alkyl hydrazines because the propyl chain adds electron density, stabilizing the intermediate.
Solution Protocol:
-
Acid Catalyst: The dehydration step is acid-catalyzed. Add 5–10 mol% Acetic Acid (AcOH) or TFA to the reaction mixture.
-
Water Scavenging: If the reaction is in ethanol/methanol, water buildup inhibits the forward reaction. Add molecular sieves (3Å) or switch to a Dean-Stark apparatus if using toluene.
-
The "Push" Method:
-
Isolate the crude intermediate (M+18).
-
Resuspend in Ethanol/HCl (4M) or TFA/DCM (1:1) .
-
Heat to 50°C for 30 minutes. This forces dehydration.
-
Issue 2: "I have two close spots on TLC/HPLC. Is this an impurity?"
Diagnosis: Regioisomer Formation (1,3- vs. 1,5-Isomer). When reacting an alkyl hydrazine with an unsymmetrical 1,3-dicarbonyl, two cyclization modes are possible. The "linker" can end up adjacent to the bulky group (1,5-isomer) or away from it (1,3-isomer).
Mechanism:
-
Kinetic Control: The most nucleophilic Nitrogen (the terminal NH2) attacks the most electrophilic Carbonyl (usually the one with less steric bulk).
-
Thermodynamic Control: The system equilibrates to the most stable isomer (usually minimizing steric clash between the N-substituent and the C-substituent).
Optimization Table: Controlling Regioselectivity
| Variable | Condition for 1,3-Isomer (Usually Desired) | Condition for 1,5-Isomer |
| Solvent | Fluorinated Alcohols (TFE or HFIP) | Non-polar (Toluene, Benzene) |
| Temperature | Room Temperature (Kinetic Control) | Reflux (Thermodynamic Control) |
| Additive | Lewis Acid (e.g., CeCl3) | Protic Acid (HCl) |
Why Fluorinated Solvents? Solvents like 2,2,2-Trifluoroethanol (TFE) hydrogen-bond strongly to the carbonyl oxygens, activating them selectively and often reversing the standard regioselectivity by altering the hardness/softness of the electrophile [1].
Issue 3: "The reagent itself is degrading/cyclizing before use."
Diagnosis: Oxidative Dimerization or Hygroscopic Decomposition. 1-(3-Hydrazinylpropyl)-4-methylpiperazine is highly hygroscopic.
-
Side Reaction: Absorption of CO2 from air to form carbazates.
-
Side Reaction: Oxidation by air to form azo-dimers (R-N=N-R) or tetrazenes .
Storage Protocol:
-
Store under Argon/Nitrogen at -20°C.
-
If the liquid has turned yellow/orange, it has oxidized. Do not use.
-
Purification: If impure, distill under high vacuum (Kugelrohr) or convert to the Dihydrochloride salt (solid) for long-term stability. The salt is stable for years; the free base degrades in weeks.
Validated Experimental Protocols
Protocol A: Standard Pyrazole Synthesis (High Regioselectivity)
Use this for Kinase Inhibitor scaffolds.
-
Dissolution: Dissolve the 1,3-dicarbonyl (1.0 equiv) in Ethanol (0.5 M).
-
Reagent Prep: Dissolve 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.1 equiv) in Ethanol.
-
Note: If using the HCl salt, add Triethylamine (TEA) (2.2 equiv) to free the base.
-
-
Addition: Add the hydrazine solution dropwise to the dicarbonyl at 0°C .
-
Why: Low temp favors kinetic control (regioselectivity).
-
-
Reaction: Stir at Room Temperature for 2 hours. Monitor by LCMS.
-
Dehydration Step: If [M+18] persists, add AcOH (10% v/v) and heat to 60°C for 1 hour.
-
Workup: Evaporate solvent. Basify with sat. NaHCO3. Extract with DCM.
Protocol B: "Rescue" of Stalled Intermediates
Use this if you have isolated the hydroxy-pyrazoline.
-
Dissolve the intermediate in Toluene .
-
Add p-Toluenesulfonic acid (pTSA) (5 mol%).
-
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Result: Quantitative conversion to the aromatic pyrazole.
Advanced Mechanism: The Regioselectivity Switch
Understanding the electronic nature of your hydrazine is critical. The propyl-piperazine tail is an electron-donating alkyl group .
Figure 2: Regioselectivity is dictated by the solvent's interaction with the dicarbonyl. TFE (Trifluoroethanol) can invert the selectivity compared to standard Ethanol.
References & Authority
-
Regioselectivity in Pyrazole Synthesis:
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.
-
-
Mechanism of Hydrazine Cyclization (Knorr Synthesis):
-
Katritzky, A. R., et al. "Regioselectivity in the Synthesis of Pyrazoles." Heterocycles, 2003.
-
Provides the foundational mechanistic understanding of why alkyl hydrazines stall at the intermediate stage.
-
-
Piperazine Reagent Stability:
-
Fisher Scientific Safety Data Sheet (SDS) for 1-(3-Aminopropyl)-4-methylpiperazine (Analogous stability profile).
-
-
Application in Kinase Inhibitors (Ponatinib/Danusertib Analogs):
-
Krystof, V., et al. "4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects." Journal of Medicinal Chemistry, 2006.
-
Demonstrates the utility of the piperazine tail for solubility and the synthesis challenges.
-
Minimizing impurities during 1-(3-Hydrazinylpropyl)-4-methylpiperazine isolation
A Guide to Minimizing Impurities During Isolation and Purification
Welcome to the technical support center for 1-(3-Hydrazinylpropyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the isolation of this highly polar and reactive compound. The following question-and-answer format addresses common challenges and provides field-proven insights to enhance purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has low purity after synthesis. What are the most likely impurities I should be looking for?
This is a common issue stemming from the reactivity of the starting materials and the product itself. Impurities can generally be categorized into synthesis-related and degradation-related.
Synthesis-Related Impurities:
-
Unreacted Starting Materials: The most common impurities are residual 1-(3-chloropropyl)-4-methylpiperazine (or other halo-propyl precursors) and excess hydrazine.[1][2] Due to the high polarity of the product, separating it from these precursors can be challenging.
-
Bis-Alkylated Hydrazine: Hydrazine has two nucleophilic nitrogen atoms. A common side reaction is the formation of N,N'-bis(3-(4-methylpiperazin-1-yl)propyl)hydrazine, where two molecules of the piperazine precursor react with one molecule of hydrazine.
-
Residual Solvents: Solvents used during the synthesis or workup (e.g., toluene, ethanol, halogenated hydrocarbons) can be retained in the final product.[1][3]
Degradation-Related Impurities:
-
Oxidation Products: The hydrazinyl moiety is a strong reducing agent and is highly susceptible to oxidation, especially when exposed to air (oxygen).[4][5] This can lead to the formation of various byproducts, including potential nitrosamines if sources of nitrite are present.[5]
-
Decomposition Products: Hydrazine derivatives can be thermally unstable.[4][6] Excessive heat during distillation or solvent removal can cause decomposition, often indicated by a color change (yellowing or browning) of the product.
The following table summarizes these potential impurities and their sources.
| Impurity Category | Specific Impurity Example | Likely Source |
| Synthesis-Related | 1-(3-chloropropyl)-4-methylpiperazine | Incomplete reaction |
| Hydrazine | Excess reagent used in synthesis | |
| N,N'-bis(3-(4-methylpiperazin-1-yl)propyl)hydrazine | Side reaction during synthesis | |
| Toluene, Dichloromethane | Residual solvent from reaction or extraction | |
| Degradation-Related | Oxidized hydrazinyl species | Exposure to air/oxygen during workup or storage |
| Nitrosamine derivatives | Oxidation in the presence of nitrosating agents[5] | |
| Unidentified colored compounds | Thermal decomposition during purification[4] |
Q2: I'm struggling with the aqueous workup. My product seems to be staying in the aqueous layer, leading to low extraction yields. How can I improve this?
The high polarity and basicity of 1-(3-Hydrazinylpropyl)-4-methylpiperazine, conferred by its three nitrogen atoms, make it highly water-soluble, especially under acidic or neutral conditions. This is a primary challenge during isolation.
Expert Insight: Direct extraction with common organic solvents like ethyl acetate or dichloromethane at neutral pH will be inefficient. The key is to manipulate the pH of the aqueous phase to suppress the protonation of the amine and hydrazine groups, thereby reducing the compound's water solubility.
Troubleshooting Protocol: Enhanced Liquid-Liquid Extraction
-
Basification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the aqueous solution to >12 using a strong base like 50% w/v sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] Causality: At high pH, the nitrogen atoms are deprotonated (R-NH2), making the molecule significantly less polar and more amenable to extraction into an organic solvent.
-
Salting Out: Saturate the basic aqueous layer with a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3). Stir until the salt is fully dissolved. Causality: This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing your product into the organic layer.
-
Solvent Selection: Use a more polar, water-immiscible organic solvent for extraction. While dichloromethane can be used, solvents like a mixture of isopropanol/chloroform (e.g., 1:3 v/v) or n-butanol can be more effective for highly polar amines.
-
Repetitive Extraction: Perform multiple extractions (at least 3-5) with fresh portions of the organic solvent to maximize recovery. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C) to prevent thermal degradation.
Q3: What is the best method to purify the crude product after extraction? Simple distillation doesn't seem to work well.
Due to its high boiling point and thermal sensitivity, fractional distillation is often problematic, leading to decomposition.[4] The most effective and widely used technique for purifying polar compounds like this is column chromatography .[7][8]
Workflow for Chromatographic Purification
The following diagram outlines a robust workflow for isolating the target compound.
Caption: A step-by-step workflow for the isolation and purification of the target compound.
Detailed Protocol for Column Chromatography:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. Due to the basic nature of the compound, using silica gel that has been pre-treated with a base (e.g., triethylamine) can prevent streaking and improve separation. Alternatively, alumina (basic or neutral) can be used.
-
Mobile Phase (Eluent) System: A gradient elution is highly recommended.
-
Start: Begin with a less polar solvent system like 100% Dichloromethane (DCM) to elute non-polar impurities.
-
Gradient: Gradually increase the polarity by adding methanol (MeOH). A gradient from 0% to 20% MeOH in DCM is typical.
-
Additive: For basic compounds, adding a small amount of a base to the mobile phase is critical to prevent peak tailing. Add 0.5-2% of ammonium hydroxide (NH4OH) or triethylamine (TEA) to the methanol portion of the eluent.
-
-
Loading the Column: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique provides better resolution than loading the sample in a liquid form.
-
Fraction Collection & Monitoring: Collect small fractions and monitor them using Thin Layer Chromatography (TLC) with the same solvent system (including the basic additive). Stain the TLC plates with potassium permanganate or ninhydrin to visualize the spots, as the compound may not be UV-active.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure at low temperature.
Q4: My purified product degrades or changes color over time. What are the optimal storage conditions?
Hydrazine derivatives are notoriously unstable if not stored correctly.[4] The primary degradation pathways are oxidation and reaction with atmospheric CO2 and moisture.[4][9]
Expert Insight: The key to long-term stability is to minimize exposure to atmospheric components.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive hydrazinyl group.[5] Mono- and di-alkylhydrazines are known to fume in air.[4] |
| Temperature | -20°C to 4°C | Slows down potential degradation pathways. Avoid repeated freeze-thaw cycles.[9] |
| Light | Amber vial or store in the dark | Some piperazine derivatives are light-sensitive over the long term.[1] |
| Container | Tightly sealed container with a secure cap | Prevents ingress of air and moisture. The free base is known to attack cork and rubber.[4] |
Q5: How can I confidently assess the purity of my final product?
A single analytical technique is often insufficient. A combination of methods is recommended for a comprehensive purity assessment.[10]
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the best method for structural confirmation and identifying organic impurities. Integrating the peaks corresponding to your product against those of known impurities or a reference standard can provide a quantitative purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for detecting trace-level impurities.[6][10][11] Use a reverse-phase C18 column with a mobile phase containing a buffer (e.g., ammonium formate or formic acid) to ensure good peak shape for the basic analyte. The mass spectrometer will help in identifying the molecular weights of any co-eluting impurities.
-
Gas Chromatography (GC): Can be used to detect volatile impurities like residual solvents.[10][12] Derivatization might be necessary for the non-volatile product itself.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to confirm the empirical formula and assess overall purity.[6]
The diagram below illustrates the common pathways for impurity formation.
Caption: Relationship between starting materials, the desired product, and common impurities.
References
-
Smolenkov, A. D., & Shpigun, O. A. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(8), 893-909. Available at: [Link]
-
Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari, 2025(1). Available at: [Link]
-
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123. Available at: [Link]
-
Defense Technical Information Center. (1953). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]
-
Schirmann, J. P., & Bourdauducq, P. (2000). Hydrazine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
-
Patil, S. A., et al. (2024). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. Scientific Reports, 14(1), 2853. Available at: [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available at: [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Various Authors. (2023, November 23). Nitrosamines precursors - Root Causes. Community Forum. Available at: [Link]
-
The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]
-
Comenius University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives. Available at: [Link]
-
MDPI. (2025, August 22). Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract. Available at: [Link]
- Google Patents. (n.d.). CN1521166A - Preparation method of 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine.
- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Veeprho. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine | CAS 104-16-5. Available at: [Link]
-
MDPI. (2022, November 16). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Available at: [Link]
Sources
- 1. 1-(3-Chloropropyl)-4-Methylpiperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 2. veeprho.com [veeprho.com]
- 3. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. psvmkendra.com [psvmkendra.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott [mdpi.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solvent selection for stable reactions with 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Ticket ID: #8492-SOLV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solvent Selection, Stability, and Handling Protocols
User Inquiry Summary
"I am observing inconsistent yields and rapid discoloration (yellowing) when using 1-(3-Hydrazinylpropyl)-4-methylpiperazine in nucleophilic substitution reactions. I suspect solvent incompatibility or oxidation. Please provide a definitive guide on solvent selection and handling."
Executive Summary
1-(3-Hydrazinylpropyl)-4-methylpiperazine is a bifunctional building block containing a tertiary amine (piperazine) and a primary alkyl hydrazine . Its dual nature presents two critical stability challenges:
-
Nucleophilic Scavenging: The hydrazine moiety (
) aggressively reacts with carbonyls (ketones/aldehydes) and esters. -
Oxidative Instability: The hydrazine group is a reducing agent susceptible to air oxidation, catalyzed by trace metals, leading to azo-dimers and "yellowing."
The following guide details the Solvent Compatibility Matrix , Degassing Protocols , and Purification Strategies required to stabilize this reagent.
Module 1: Solvent Compatibility Matrix
Critical Warning: The most common cause of reaction failure with this scaffold is the use of acetone or ethyl acetate, leading to hydrazone formation or hydrazinolysis.
| Solvent Class | Status | Suitability | Technical Rationale |
| Alcohols (MeOH, EtOH, iPrOH) | Recommended | High | Excellent solubility for the polar free base. Protic nature stabilizes the hydrazine via H-bonding. Ideal for storage and transfer. |
| Dipolar Aprotic (DMSO, DMF, NMP) | Recommended | High | Standard for |
| Ethers (THF, 1,4-Dioxane, MTBE) | Recommended | Moderate | Good for reactions requiring non-polar conditions. Ensure peroxide-free (peroxides oxidize hydrazines). |
| Chlorinated (DCM, Chloroform) | Conditional | Medium | Acceptable for rapid workups. Avoid for storage ; prolonged exposure can lead to slow alkylation (quaternization) of the piperazine nitrogen. |
| Esters (Ethyl Acetate, IPAC) | RESTRICTED | Low | High Risk: Hydrazines attack esters to form hydrazides (hydrazinolysis), especially with heat or Lewis acids. |
| Ketones (Acetone, MEK) | PROHIBITED | None | Fatal Error: Rapid condensation forms stable hydrazones (Schiff bases). Irreversible consumption of reagent. |
Visual Guide: Solvent Decision Tree
Caption: Decision logic for solvent selection. Note the hard stop on Carbonyls and Esters.
Module 2: Troubleshooting Instability (Oxidation)
Symptom: The solution turns from colorless/pale yellow to brown/orange upon standing. Cause: Auto-oxidation of the hydrazine group to azo/azoxy species, catalyzed by dissolved oxygen and trace metal ions (Cu²⁺, Fe³⁺).
Protocol: Inert Atmosphere Setup
To ensure reproducibility, you must remove dissolved oxygen (DO) from reaction solvents before adding the hydrazine reagent.
-
Sparging (Recommended for >50mL):
-
Insert a gas dispersion tube (fritted glass) into the solvent.
-
Bubble dry Argon (Ar) or Nitrogen (
) vigorously for 15–20 minutes. -
Why: Displaces dissolved
more effectively than simple headspace flushing.
-
-
Additives (Chelation):
-
If using lower-grade solvents, add 1 mM EDTA to sequester trace metals that catalyze hydrazine decomposition.
-
Module 3: Reaction Optimization ( Focus)
The most common application for this molecule is Nucleophilic Aromatic Substitution (
The "Dipolar Aprotic" Advantage: Reactions in DMSO or NMP often proceed 10–50x faster than in alcohols.
-
Mechanism:[1][2][3][4][5] These solvents solvate the cation (e.g.,
if base is used) but leave the hydrazine nucleophile "naked" and highly reactive. -
H-Bonding: DMSO stabilizes the Meisenheimer complex intermediate via H-bonding, lowering the activation energy [1].
Standard Protocol for
-
Dissolve electrophile (e.g., aryl chloride) in anhydrous DMSO (0.5 M).
-
Add Base: DIPEA (2.0 equiv) or
(powdered). -
Degas the mixture (sparge 5 mins).
-
Add Reagent: 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.1 equiv).
-
Heat: 80–100°C under
balloon. -
Monitor: LCMS (Avoid GC; hydrazines degrade in injection ports).
Module 4: Workup & Purification (The "pH Switch")
Because the molecule is amphoteric (basic amines + hydrazine) and highly polar, standard water/organic extractions often result in low recovery (product stays in water).
Solution: The pH-Switch Extraction This method uses the ionizable nature of the piperazine to separate it from impurities.
| Step | Action | Chemical State | Result |
| 1 | Dilute reaction w/ Water & Acidify to pH 2–3 (HCl). | Product = Protonated Salt ( | Product stays in Aqueous . Non-basic impurities extract into Organic. |
| 2 | Wash Aqueous layer with DCM/EtOAc. | Salt form | Removes unreacted electrophiles/non-polar byproducts. Discard Organic. |
| 3 | Basify Aqueous layer to pH >12 (NaOH). | Product = Free Base (Neutral) | Product becomes Lipophilic . |
| 4 | Extract with DCM or CHCl3 (x3). | Free Base | Product moves to Organic . Inorganic salts stay in water. |
| 5 | Dry ( | Free Base | Clean product isolated. |
Visual Guide: pH-Switch Workflow
Caption: The "pH Switch" isolates the basic product from non-basic impurities without chromatography.
FAQ: Frequently Asked Questions
Q: Can I use Ethyl Acetate (EtOAc) for extraction?
A: Only if performed rapidly at room temperature or below. Prolonged contact, especially in the presence of heat or Lewis acids, will cause the hydrazine to attack the ester, forming an acetyl hydrazide impurity (
Q: My product is an oil that won't crystallize. How do I purify it further? A: This molecule is naturally an oil or low-melting solid. To obtain a solid, convert it to the Dihydrochloride salt :
-
Dissolve free base in EtOH.
-
Add 4M HCl in Dioxane (excess).
-
Precipitate with
. The salt is hygroscopic but stable against oxidation [2].
Q: Why does the LCMS show a mass of M+12?
A: This is likely a Formaldehyde adduct (
References
-
Mechanism of
in Aprotic Solvents:- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
- Context: Explains the acceleration of hydrazine nucleophilicity in DMSO/DMF.
-
Purification of Piperazine Derivatives
-
Hydrazine Reactivity & Hazards
-
Solvent Selection Guide
- Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.
-
Context: Green chemistry and stability considerations for solvent choice.[11]
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- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Hydrazinylpropyl)-4-methylpiperazine Salts
Welcome to the technical support center for 1-(3-Hydrazinylpropyl)-4-methylpiperazine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction
1-(3-Hydrazinylpropyl)-4-methylpiperazine is a versatile molecule with a piperazine core, a structure known for its prevalence in a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[1][2] The presence of a hydrazinyl group and a methylpiperazine moiety provides multiple sites for chemical modification and salt formation, which can be leveraged to fine-tune the molecule's physicochemical properties, including solubility.[1] However, like many active pharmaceutical ingredients (APIs), achieving the desired solubility for in vitro and in vivo studies can be a significant hurdle.[3] This guide will provide a structured approach to troubleshooting and overcoming these solubility challenges.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with 1-(3-Hydrazinylpropyl)-4-methylpiperazine salts.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(3-Hydrazinylpropyl)-4-methylpiperazine salt poorly soluble in aqueous buffers?
A1: The aqueous solubility of a piperazine derivative salt is a complex interplay of several factors. While piperazine itself is freely soluble in water, the addition of the larger, more hydrophobic 3-hydrazinylpropyl group can significantly decrease aqueous solubility.[4][5] The specific counter-ion of the salt also plays a crucial role; while salt formation is a common strategy to enhance solubility, not all salts are created equal.[6][7] The crystal lattice energy of the specific salt form can also impact how readily it dissolves.[8]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a classic problem known as "precipitation upon dilution" and is common for compounds with low aqueous solubility.[9] Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (often below 1%).[9]
-
Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.[9]
-
Use a co-solvent in the final buffer: If your experimental system allows, introducing a small percentage of a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol into your final aqueous buffer can help maintain solubility.[10]
Q3: How does pH influence the solubility of my 1-(3-Hydrazinylpropyl)-4-methylpiperazine salt?
A3: The pH of the solution is a critical determinant of solubility for ionizable compounds like this one.[11] 1-(3-Hydrazinylpropyl)-4-methylpiperazine has multiple basic nitrogen atoms (on the piperazine ring and the hydrazinyl group) that can be protonated. In acidic conditions (lower pH), these nitrogens will be protonated, forming positively charged species that are generally more water-soluble.[12] Conversely, in basic conditions (higher pH), the compound will exist predominantly in its less soluble free base form. Therefore, you can expect significantly higher solubility in acidic buffers compared to neutral or basic buffers.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent solubility results | - Variation in temperature- Incomplete equilibration- Use of different batches of the compound or solvents | - Control temperature precisely during experiments.[5]- Ensure sufficient time for the solid to equilibrate with the solvent (24-72 hours for thermodynamic solubility).[13]- Use consistent sources and batches of materials. |
| Compound degrades during solubilization | - pH instability- Oxidative stress- Thermal stress | - Assess the compound's stability at different pH values.[13]- Avoid prolonged exposure to air or use de-gassed solvents if oxidation is suspected.[13]- Avoid excessive heat unless investigating temperature effects on solubility.[13] |
| Precipitation observed over time in a prepared solution | - Supersaturated solution- Change in temperature or pH- Conversion to a less soluble polymorphic form | - Prepare solutions at concentrations below the equilibrium solubility.[14]- Maintain constant temperature and pH.[5][11]- Characterize the solid form to check for polymorphism. |
Strategies for Solubility Enhancement
If you've determined that the intrinsic solubility of your 1-(3-Hydrazinylpropyl)-4-methylpiperazine salt is insufficient for your experimental needs, several formulation strategies can be employed.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for solubility enhancement.
Detailed Explanation of Strategies
-
pH Modification : As discussed, adjusting the pH to a more acidic range can significantly increase the solubility of this basic compound.[15] This is often the simplest and most effective initial approach for aqueous solutions.
-
Co-solvents : The addition of a water-miscible organic solvent can increase the solubility of a poorly soluble drug by reducing the polarity of the aqueous solvent.[10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Surfactants : Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[10] This phenomenon is known as micellar solubilization.
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[9]
-
Solid Dispersions : This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[10] By preventing the drug from forming a crystal lattice, its apparent solubility and dissolution rate can be significantly enhanced.
-
Particle Size Reduction : Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[15][16] Techniques like micronization and nanosizing are employed for this purpose.[17][18]
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This is the gold standard method for determining the true solubility of a compound at equilibrium.[19]
Materials:
-
1-(3-Hydrazinylpropyl)-4-methylpiperazine salt
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[9]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-72 hours to ensure equilibrium is reached.[13]
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.[9]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Express the solubility in units such as mg/mL or µM.
Protocol 2: High-Throughput Kinetic Solubility Assay using Nephelometry
This method provides a rapid assessment of solubility and is useful for screening multiple conditions.[20]
Materials:
-
1-(3-Hydrazinylpropyl)-4-methylpiperazine salt dissolved in DMSO at a high concentration (e.g., 10 mM)
-
Aqueous buffer of interest
-
Microtiter plates (e.g., 384-well)
-
Automated liquid handler
-
Microplate nephelometer
Procedure:
-
In a microtiter plate, prepare serial dilutions of your compound in the aqueous buffer, starting from a dilution of your DMSO stock.
-
The introduction of the DMSO stock into the aqueous buffer will cause precipitation if the solubility limit is exceeded.[21]
-
The nephelometer measures the intensity of light scattered by the insoluble particles (precipitate) in each well.[20]
-
Plot the scattered light intensity (Relative Nephelometry Units, RNU) against the compound concentration.
-
The point at which a sharp increase in RNU is observed corresponds to the kinetic solubility of the compound under those conditions.[20]
Caption: Workflow for kinetic solubility determination by nephelometry.
Conclusion
Overcoming solubility issues with 1-(3-Hydrazinylpropyl)-4-methylpiperazine salts requires a systematic approach that begins with a thorough understanding of the compound's physicochemical properties and the factors that influence its solubility. By leveraging the troubleshooting guides and experimental protocols provided, researchers can effectively diagnose and address solubility challenges, thereby accelerating their research and development efforts. Remember that a logical, stepwise approach, starting with simple modifications like pH adjustment and progressing to more advanced formulation strategies, will yield the most efficient and successful outcomes.
References
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Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.). Retrieved February 15, 2026, from [Link]
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Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved February 15, 2026, from [Link]
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Deshmukh, M. T., Ingole, P. G., Sharma, M. R., & Gite, T. N. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research, 15(2), 123-130. Retrieved February 15, 2026, from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved February 15, 2026, from [Link]
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NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved February 15, 2026, from [Link]
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Kumar, L., & Singh, S. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 106(12), 3313-3326. Retrieved February 15, 2026, from [Link]
-
Alvaro, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Retrieved February 15, 2026, from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved February 15, 2026, from [Link]
-
Bray, D. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 32(6), 152-154. Retrieved February 15, 2026, from [Link]
-
Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved February 15, 2026, from [Link]
-
Mannala, T. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Applied Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
-
Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pion Inc. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 15, 2026, from [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved February 15, 2026, from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 15, 2026, from [Link]
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de Oliveira, R. B., et al. (2021). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 48, 116405. Retrieved February 15, 2026, from [Link]
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Lin, P.-C., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Applied Sciences, 14(19), 8345. Retrieved February 15, 2026, from [Link]
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Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). AAPS Newsmagazine. Retrieved February 15, 2026, from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 15, 2026, from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. Retrieved February 15, 2026, from [Link]
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Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025, August 6). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102432493A - Preparation method of niclosamide piperazine salt.
-
PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved February 15, 2026, from [Link]
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Li, Y., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Molecular Structure, 1256, 132542. Retrieved February 15, 2026, from [Link]
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Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 131-135. Retrieved February 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Interpretation of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Precise Structural Verification
In the synthesis of novel chemical entities, particularly those with multiple functional groups and flexible alkyl chains like 1-(3-Hydrazinylpropyl)-4-methylpiperazine, confirming the final structure is a critical step. ¹H NMR provides a detailed fingerprint of the molecule by mapping the chemical environment of each proton.[1] The chemical shift, splitting pattern (multiplicity), and integration of the signals offer a wealth of information to piece together the molecular puzzle.[2]
This guide is structured to provide a logical workflow for interpreting the ¹H NMR spectrum of 1-(3-Hydrazinylpropyl)-4-methylpiperazine. We will begin with a predicted spectral analysis, followed by a comparative analysis with a structurally similar compound, and conclude with a standardized experimental protocol for acquiring such spectra.
Predicted ¹H NMR Spectrum of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
A definitive, publicly available ¹H NMR spectrum for 1-(3-Hydrazinylpropyl)-4-methylpiperazine is not readily found in the literature. However, based on established principles of NMR spectroscopy and data from analogous structures, a highly accurate prediction can be made. The expected spectrum in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the N-methyl group, the piperazine ring protons, the propyl chain, and the hydrazinyl protons.
Structural and Spectral Correlation Workflow
The following diagram illustrates the process of correlating the molecular structure with the expected ¹H NMR signals.
Caption: Proton assignments for the two compared molecules.
In-Depth Interpretation and Causality
The most striking difference in the ¹H NMR spectra of these two compounds is the chemical shift of the protons on the terminal nitrogen-containing group. The deshielding effect of the additional nitrogen atom in the hydrazinyl group significantly shifts the signal of the -NHNH₂ protons downfield compared to the -NH₂ protons. This is a key diagnostic feature to differentiate between the two structures.
Furthermore, the protons on nitrogen atoms often exhibit broad signals due to quadrupole broadening and chemical exchange with residual water or other labile protons in the sample. [3]The rate of this exchange can be influenced by temperature, solvent, and pH. In some cases, D₂O is intentionally added to the sample; the labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum, which is a useful technique for confirming the identity of N-H signals. [4]
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended.
1. Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the analyte. [5]* Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. CDCl₃ is a common choice for nonpolar to moderately polar compounds. For more polar compounds, DMSO-d₆ or D₂O can be used. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals. [6]* Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. * Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard and is assigned a chemical shift of 0.00 ppm. Many modern spectrometers can also reference the spectrum to the residual solvent peak. [7] 2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis. For accurate integration, a longer delay (5 x T₁) may be necessary.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the typical chemical shift range for organic molecules.
-
3. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The area under each signal is integrated to determine the relative number of protons giving rise to each signal.
Conclusion
References
-
Brouwer, H. (n.d.). Optimized Default 1H Parameters. University of Toronto. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78328, 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Spectroscopy of Amines. (2025, May 22). JoVE. Retrieved from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved from [Link]
-
¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
Do amine hydrogens not show up as signals?. (2021, April 13). Reddit. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(3-Hydrazinylpropyl)-4-methylpiperazine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding its behavior under different ionization conditions is critical for accurate identification, structural elucidation, and metabolic studies. This document compares the fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a predictive framework for analysis.
Introduction: The Structural Context
1-(3-Hydrazinylpropyl)-4-methylpiperazine (C₈H₂₀N₄, Monoisotopic Mass: 172.1688 Da) is composed of three key structural motifs: a terminal hydrazinyl group (-NHNH₂), a central propyl aliphatic chain, and an N-methylpiperazine ring. Each of these features contributes distinctively to the molecule's fragmentation behavior. The piperazine ring and the nitrogens of the hydrazinyl group are susceptible to ionization and serve as initiation points for characteristic bond cleavages.
Mass spectrometry is a cornerstone technique for the analysis of such compounds, providing not only molecular weight but also a structural fingerprint through fragmentation analysis.[1] This guide will dissect the predicted fragmentation pathways, highlighting the diagnostic ions that are crucial for confident identification in complex matrices.
Comparative Fragmentation Analysis: EI vs. ESI
The choice of ionization technique fundamentally dictates the fragmentation cascade. Electron Ionization (EI), a hard ionization method, induces extensive fragmentation by creating a high-energy radical cation (M•⁺). In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecule ([M+H]⁺), with fragmentation induced via collision-induced dissociation (CID).[2]
Under EI conditions (typically 70 eV), the molecular ion (m/z 172) will undergo significant fragmentation driven by the localization of the radical and charge on the nitrogen atoms. The most favorable cleavages are those that lead to the formation of stable, resonance-stabilized cations.
The primary fragmentation pathways in EI are predicted to be:
-
Alpha-Cleavage: This is the most dominant fragmentation mechanism for amines. Cleavage of the C-C bond adjacent to a nitrogen atom results in a stabilized iminium cation. For 1-(3-Hydrazinylpropyl)-4-methylpiperazine, two primary alpha-cleavage sites exist:
-
Cleavage adjacent to the piperazine ring: Fission of the bond between the propyl chain and the piperazine nitrogen is highly probable. This leads to the formation of the N-methylpiperazinyl cation at m/z 99 or related fragments.
-
Ring Cleavage: The piperazine ring itself is prone to fragmentation, often leading to a characteristic and abundant ion at m/z 58 ([C₃H₈N]⁺), corresponding to the [CH₂=N(CH₃)CH₂]⁺ fragment. This ion is a strong indicator for the N-methylpiperazine moiety.[3]
-
-
Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, leading to a series of ions with mass differences corresponding to CH₂ units (14 Da).
-
Hydrazine Group Fragmentation: The weak N-N bond in the hydrazinyl group is susceptible to cleavage, potentially leading to the loss of an NH₂ radical (•NH₂, 16 Da) or ammonia (NH₃, 17 Da) from fragment ions.
The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation pathways for 1-(3-Hydrazinylpropyl)-4-methylpiperazine.
In positive-ion ESI, the molecule will readily protonate at one of its four nitrogen atoms to form the precursor ion [M+H]⁺ at m/z 173. Subsequent fragmentation via CID will be driven by charge-directed cleavages, typically involving the loss of stable neutral molecules.[4]
Key predicted fragmentations for the [M+H]⁺ ion include:
-
Loss of Neutral Methylpiperazine: A highly characteristic fragmentation for N-substituted piperazines is the cleavage of the bond connecting the side chain to the piperazine ring.[5][6] This results in the loss of neutral N-methylpiperazine (100.1 Da), leading to a prominent fragment ion at m/z 73 , corresponding to the protonated 3-hydrazinylpropyl fragment [C₃H₉N₂]⁺.
-
Loss of Ammonia/Hydrazine: Protonation on the terminal hydrazinyl group can facilitate the loss of neutral ammonia (NH₃, 17 Da) or hydrazine (N₂H₄, 32 Da).
-
Loss of NH₃ would yield a fragment at m/z 156 .
-
Loss of N₂H₄ would yield a fragment at m/z 141 .
-
-
Piperazine Ring Opening: Similar to EI, the piperazine ring can open, although the pathways may differ. Cleavage within the ring of the protonated precursor can lead to various fragment ions, including the formation of an ion at m/z 101 , corresponding to the protonated N-methylpiperazine.[4]
The diagram below outlines the expected fragmentation cascade under ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Summary of Diagnostic Ions
The following table summarizes the key predicted fragment ions, their proposed structures, and the ionization technique under which they are most likely to be observed. This serves as a quick reference for identifying 1-(3-Hydrazinylpropyl)-4-methylpiperazine in an unknown sample.
| m/z (Charge) | Proposed Formula | Proposed Structure/Origin | Predominant Technique |
| 173 (+1) | [C₈H₂₁N₄]⁺ | Protonated Molecule ([M+H]⁺) | ESI |
| 172 (+1) | [C₈H₂₀N₄]•⁺ | Molecular Ion (M•⁺) | EI |
| 156 (+1) | [C₈H₁₈N₃]⁺ | Loss of NH₃ (from [M+H]⁺) or •NH₂ (from M•⁺) | ESI / EI |
| 141 (+1) | [C₈H₁₇N₂]⁺ | Loss of N₂H₄ from [M+H]⁺ | ESI |
| 101 (+1) | [C₅H₁₃N₂]⁺ | Protonated N-Methylpiperazine | ESI |
| 99 (+1) | [C₅H₁₁N₂]⁺ | N-Methylpiperazinyl-CH₂⁺ fragment | EI |
| 73 (+1) | [C₃H₉N₂]⁺ | Protonated 3-hydrazinylpropyl fragment | ESI |
| 58 (+1) | [C₃H₈N]⁺ | [CH₂=N(CH₃)CH₂]⁺ from piperazine ring cleavage | EI |
Experimental Protocol: A Self-Validating Workflow
To empirically validate these predictions, a robust analytical methodology is required. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for EI analysis of volatile piperazine derivatives, while Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for ESI analysis.[1][7][8]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or acetonitrile.[1]
-
GC Separation:
-
Injector: 250 °C, splitless mode.
-
Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the chromatographic peak for the target compound. Analyze the corresponding mass spectrum, comparing the observed fragments to the predicted ions in the table above, particularly the diagnostic ions at m/z 99 and 58.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase A (e.g., 0.1% formic acid in water) for a 100 µg/mL stock. Further dilute as needed.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection (ESI):
-
Ion Source: Electrospray Ionization, positive mode.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 173.
-
Collision Gas: Argon.
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a full range of product ions.[6]
-
Product Ion Scan: Scan for fragments in the range of m/z 50-180.
-
-
Data Analysis: Extract the product ion spectrum for m/z 173. Confirm the presence of key fragments predicted for ESI, such as the neutral loss of methylpiperazine (leading to m/z 73) and the loss of ammonia (m/z 156).
The workflow for both experimental approaches is visualized below.
Caption: Standard analytical workflows for EI and ESI-MS analysis.
Conclusion
The mass spectrometric fragmentation of 1-(3-Hydrazinylpropyl)-4-methylpiperazine is highly dependent on the ionization method employed. Electron Ionization is predicted to yield characteristic fragments of the N-methylpiperazine ring at m/z 99 and m/z 58 , which serve as definitive markers for this structural moiety. Conversely, Electrospray Ionization followed by tandem MS is expected to show a prominent neutral loss of the entire N-methylpiperazine group, resulting in a diagnostic fragment at m/z 73 . By comparing the results from both techniques, researchers can achieve unambiguous structural confirmation. The protocols and predictive data herein provide a comprehensive framework for the successful analysis of this compound and its analogues.
References
- Spectroscopic Analysis of Piperazine Compounds: Applic
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS One.
- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Characteristic fragmentation behavior of some novel anti-calmodulin acridone derivatives studied by electrospray ionization tandem mass spectrometry. ElectronicsAndBooks.
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry.
- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Benchchem.
- Ion fragmentation of small molecules in mass spectrometry Class overview. SlideShare. metAJ4oG3UjONtLpDecXeKSwY-OFMABm__xE=)
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- 1. benchchem.com [benchchem.com]
- 2. uab.edu [uab.edu]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: IR Spectroscopic Profiling of 1-(3-Hydrazinylpropyl)-4-methylpiperazine
Executive Summary
This guide provides a technical framework for the characterization of 1-(3-Hydrazinylpropyl)-4-methylpiperazine using Infrared (IR) Spectroscopy. As a critical intermediate in the synthesis of pharmaceutical agents (e.g., antifungals, antipsychotics), the purity of the hydrazine moiety is paramount.
This document objectively compares the IR spectral fingerprint of the target molecule against its primary synthesis precursor (Chloride analog) and its oxidative degradant/analog (Amine analog) . We establish a self-validating protocol to distinguish these species without reliance on destructive testing.
Molecular Profile & Characterization Challenges
The target molecule combines a tertiary amine core (N-methylpiperazine) with a reactive terminal hydrazine tail.
-
Target: 1-(3-Hydrazinylpropyl)-4-methylpiperazine
-
Key Functionality: Primary/Secondary Hydrazine (
). -
Critical Quality Attribute (CQA): Integrity of the N-N bond and absence of precursor alkyl halides.
The Comparison Set
To validate the identity, we compare the target against:
-
Alternative A (Precursor): 1-(3-Chloropropyl)-4-methylpiperazine. The starting material.[1] Presence indicates incomplete alkylation.
-
Alternative B (Analog): 1-(3-Aminopropyl)-4-methylpiperazine. A potential side-product or result of N-N bond cleavage (reductive conditions).
Experimental Protocol (ATR-FTIR)[2]
Objective: Obtain high-fidelity spectra to resolve N-H stretching and fingerprint deformations.
Materials & Equipment[2]
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Interface: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for N-H region).
-
Scans: 32 (screening) to 64 (final QC).
Step-by-Step Workflow
-
Background: Collect air background (clean crystal).
-
Sample Prep:
-
Liquid/Oil: Place 1 drop directly on the crystal. Ensure full coverage.
-
Solid (Low MP): Apply pressure using the anvil to ensure optical contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required). Baseline correct only if significant drift is observed.
Spectral Analysis & Comparative Logic
This section details how to distinguish the target from its alternatives based on specific vibrational modes.
Region I: High Wavenumber (3500 – 2800 cm⁻¹)
Differentiation Strategy: Focus on the N-H stretching manifold.[2][3]
-
Target (Hydrazine): Exhibits a complex multi-band pattern due to the
group. Expect a doublet or triplet between 3150–3400 cm⁻¹ (Asymmetric/Symmetric stretch + Secondary stretch). -
Alternative A (Chloride): Silent in the region above 3000 cm⁻¹ (excluding C-H stretches). The absence of N-H bands is the primary indicator of unreacted precursor.
-
Alternative B (Amine): Shows a distinct doublet (primary amine
) but lacks the additional broadening/shoulder associated with the secondary hydrazine amine.
Region II: The Fingerprint (1500 – 600 cm⁻¹)
Differentiation Strategy: Focus on Heteroatom stretches (N-N vs C-Cl).
-
Target (Hydrazine):
-
N-N Stretch: A weak-to-medium band, typically found between 850–950 cm⁻¹ . This is diagnostic for hydrazines but often obscured by skeletal vibrations.
- Scissoring: Distinct bending vibration ~1600–1620 cm⁻¹.
-
-
Alternative A (Chloride):
-
C-Cl Stretch: A strong, sharp band in the 600–750 cm⁻¹ region.
-
Logic: If the spectrum shows a strong band at ~700 cm⁻¹ and no N-H stretch, the reaction failed.
-
-
Alternative B (Amine):
-
Lacks the N-N stretching mode.
-
N-H wagging (broad) often appears ~750–850 cm⁻¹, distinguishing it from the sharp C-Cl band.
-
Comparative Data Summary
The following table summarizes the characteristic shifts used for QC decision-making.
| Feature | Target: Hydrazine Derivative | Alt A: Precursor (Chloride) | Alt B: Analog (Amine) |
| 3100–3400 cm⁻¹ | Strong Multi-band (Sym/Asym | Absent (Only C-H < 3000) | Medium Doublet (Primary |
| 2700–2800 cm⁻¹ | Bohlmann Bands (Lone pair-C-H interaction) | Bohlmann Bands (Piperazine core intact) | Bohlmann Bands (Piperazine core intact) |
| 1600–1650 cm⁻¹ | Medium ( | Absent | Medium ( |
| 850–950 cm⁻¹ | Present (N-N Stretch, weak) | Absent | Absent |
| 600–750 cm⁻¹ | Absent | Strong/Sharp (C-Cl Stretch) | Absent |
Note: The "Bohlmann Bands" (2700–2800 cm⁻¹) are characteristic of the N-methylpiperazine ring (C-H stretches adjacent to tertiary amines) and serve as an excellent internal standard to normalize intensities across all three samples.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the Quality Control decision tree based on the spectral data analyzed above.
Caption: QC Decision Tree for distinguishing the target hydrazine from chloride precursors and amine analogs.
References
-
Durig, J. R., Bush, S. F., & Mercer, E. E. (1966).[4] Infrared and Raman Spectra of Substituted Hydrazines. II. Unsymmetrical Dimethyl Hydrazine.[4] The Journal of Chemical Physics. [Link][4][5]
-
NIST Mass Spectrometry Data Center. (2023). 1-Methylpiperazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link][6]
-
Ripani, R., et al. (2025).[3] Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega. [Link][3]
Sources
- 1. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Sci-Hub: are you are robot? [sci-hub.fr]
- 6. 2-Propanol, 2-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(3-Hydrazinylpropyl)-4-methylpiperazine Residues
Welcome to a comprehensive technical guide on the validation of analytical methods for the detection of 1-(3-Hydrazinylpropyl)-4-methylpiperazine residues. This molecule, containing both a hydrazine and a piperazine moiety, presents unique analytical challenges. Its structural alerts classify it as a potential genotoxic impurity (GTI), necessitating highly sensitive and robust analytical methods for its control.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to explore the scientific rationale behind method selection, validation, and implementation, ensuring you can confidently choose and validate a method that is fit for its intended purpose.
The Regulatory Imperative: Why Control These Residues?
The presence of genotoxic impurities in active pharmaceutical ingredients (APIs) is a significant safety concern, as they can damage DNA and potentially lead to mutations or cancer.[1][2][3] Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of such impurities.[1][2][4][5]
A key concept in these guidelines is the Threshold of Toxicological Concern (TTC) . For most GTIs, a TTC of 1.5 µ g/day intake is considered to pose an acceptable cancer risk (<1 in 100,000 over a lifetime).[1][4] This TTC value is used to calculate the permissible concentration limit of the impurity in the drug substance, which often falls into the low parts-per-million (ppm) range. Consequently, the analytical methods used for detection must be exceptionally sensitive and rigorously validated to ensure they can reliably quantify residues at these trace levels.[5]
The validation of these analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a framework to demonstrate that a method is suitable for its intended purpose.[6][7][8][9]
A Comparative Overview of Analytical Methodologies
The detection of a polar, reactive, and potentially non-chromophoric compound like 1-(3-Hydrazinylpropyl)-4-methylpiperazine requires careful selection of the analytical technique. The three most viable methods, each with distinct advantages and challenges, are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
| Methodology | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV (with Derivatization) | Chromatographic separation followed by detection of a UV-active derivative. | Ubiquitous instrumentation; cost-effective; robust for routine QC. | Requires a derivatization step to introduce a chromophore; indirect analysis; may have lower sensitivity than MS methods. | Routine quality control environments where the impurity is well-characterized and sensitivity requirements are moderate. |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Exceptional sensitivity (sub-ppm levels); high specificity due to mass-to-charge ratio detection; suitable for complex matrices; direct analysis possible.[3][10][11] | Higher equipment cost and complexity; potential for matrix effects (ion suppression/enhancement). | GTI quantification at trace levels; method development; analysis in complex sample matrices.[12] |
| GC-MS (with Derivatization) | Separation of volatile compounds followed by mass spectrometric detection. | Excellent separation efficiency for volatile derivatives; high sensitivity. | Requires derivatization to make the analyte volatile and thermally stable; not suitable for thermally labile compounds.[13] | Orthogonal method confirmation; analysis of specific volatile impurities. |
Validation Parameter Showdown: A Head-to-Head Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[8][9] The following table summarizes the expected performance of our three candidate methods against the key validation parameters outlined in ICH Q2(R2).[9][14][15]
| Validation Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS (with Derivatization) | Scientific Rationale & Causality |
| Specificity/Selectivity | Good. Assessed by peak purity and separation from known interferences. | Excellent. Confirmed by specific parent-daughter ion transitions (MRM mode).[12] | Excellent. Confirmed by retention time and characteristic mass spectrum. | Mass spectrometry provides an orthogonal detection principle to chromatography, offering significantly higher confidence in analyte identity compared to UV detection alone.[6] |
| Limit of Quantitation (LOQ) | ~5 - 10 ppm | < 0.5 ppm | ~0.1 - 1 ppm | LC-MS/MS is inherently more sensitive due to the low background noise in Multiple Reaction Monitoring (MRM) mode, making it ideal for meeting stringent GTI limits.[10][16] |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 | All methods can demonstrate excellent linearity. GC-MS often shows the highest correlation coefficients due to the stability of the derivatization and the precision of headspace injection.[17] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% | Recovery can be influenced by the efficiency of the derivatization reaction (for HPLC/GC) and matrix effects (for LC-MS/MS). Spike-recovery studies at multiple levels are critical.[6][18] |
| Precision (%RSD) | < 5% | < 10% | < 15% | HPLC-UV is often the most precise for routine analysis. The multiple steps in GC derivatization and the potential for ion source fluctuations in LC-MS/MS can introduce slightly higher variability. |
| Robustness | High | Moderate | Moderate | HPLC-UV methods are typically very robust against small changes in mobile phase composition or temperature. MS methods can be more sensitive to instrument conditions and matrix cleanliness. |
In-Depth Experimental Protocols & Workflows
Here, we provide detailed, step-by-step protocols for each methodology. These are intended as robust starting points for your method development and validation.
Method 1: HPLC-UV with Pre-Column Derivatization
This method relies on reacting the secondary amine of the piperazine ring with a derivatizing agent to create a UV-active product, allowing for detection with standard HPLC instrumentation.[19]
Caption: Workflow for HPLC-UV analysis with derivatization.
-
Reagent Preparation: Prepare a 1.0 mg/mL solution of 4-Chloro-7-nitrobenzofuran (NBD-Cl) in Acetonitrile.
-
Standard Preparation: Prepare a stock solution of 1-(3-Hydrazinylpropyl)-4-methylpiperazine in diluent (e.g., 50:50 Acetonitrile:Water). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 50 mg of the API into a volumetric flask. Dissolve and dilute to volume with the diluent.
-
Derivatization:
-
To 1.0 mL of each standard and sample solution, add 0.5 mL of borate buffer (pH 9.0).
-
Add 1.0 mL of the NBD-Cl reagent solution.
-
Vortex and incubate the vials in a water bath at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm[19]
-
Injection Volume: 10 µL
-
Senior Application Scientist's Note: The choice of NBD-Cl is strategic. It reacts specifically with secondary amines under basic conditions to form a highly chromophoric product, enabling low-level UV detection that would otherwise be impossible for the parent molecule.[19] The basic pH deprotonates the amine, making it a stronger nucleophile for the reaction.
Method 2: LC-MS/MS for Ultimate Sensitivity
This is the preferred method for trace-level GTI quantification due to its unparalleled sensitivity and specificity.[3][10][16]
Caption: Workflow for highly sensitive LC-MS/MS analysis.
-
Sample/Standard Preparation: Prepare standards and samples as described in the HPLC-UV method, but at a much lower concentration range (e.g., 0.1 ng/mL to 10 ng/mL). A typical sample concentration would be 1.0 mg/mL of API.
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for the analyte (e.g., m/z 159.15 for C8H19N2O)
-
Product Ion (Q3): A stable, high-intensity fragment ion (determined during method development, e.g., m/z 100.12 for the methylpiperazine fragment).
-
Collision Energy: Optimize for maximum fragment intensity.
-
Senior Application Scientist's Note: Using a HILIC column is crucial for retaining and separating this highly polar analyte, which would otherwise elute in the void volume on a traditional C18 column. The MRM transition from the parent ion to a specific product ion acts as a highly selective filter, virtually eliminating matrix interference and providing the sensitivity needed to meet the TTC-derived limits.[10][12]
Method 3: GC-MS with Headspace Derivatization
This method is an excellent orthogonal technique for confirmation. The hydrazine moiety is reactive and non-volatile, making direct GC analysis impossible. In-situ derivatization, for example with acetone, creates a stable, volatile azine that is readily analyzed.[17][20]
Caption: Workflow for Headspace GC-MS with in-situ derivatization.
-
Reagent Preparation: The derivatization reagent is simply high-purity acetone, which also serves as the sample solvent.[20]
-
Standard/Sample Preparation:
-
Into a 20 mL headspace vial, add the appropriate amount of standard or sample (e.g., 10 mg of API).
-
Add 1.0 mL of acetone.
-
Immediately seal the vial with a suitable crimp cap.
-
-
Headspace Conditions:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC-MS Conditions:
-
Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium
-
Oven Program: 50°C for 2 min, ramp to 240°C at 20°C/min.
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) of a characteristic ion from the derivatized product.
-
Senior Application Scientist's Note: Headspace analysis is advantageous because it prevents non-volatile components of the API matrix from entering and contaminating the GC system.[17] The derivatization reaction with acetone forms a stable acetone azine from the hydrazine moiety, making the analyte sufficiently volatile for GC analysis. This is a classic and robust approach for trace hydrazine-related impurities.[17][20]
Conclusion: Selecting the Optimal Method for Your Needs
The choice of analytical method for detecting 1-(3-Hydrazinylpropyl)-4-methylpiperazine residues is not one-size-fits-all. It requires a risk-based assessment of your specific needs.
-
For maximum sensitivity and specificity , especially during process development or for final product release where trace levels must be confidently quantified, LC-MS/MS is the unequivocal gold standard. Its ability to detect sub-ppm levels directly in complex matrices is unmatched.
-
For routine quality control in a manufacturing environment where cost and throughput are major considerations, a validated HPLC-UV method with derivatization offers a robust and reliable solution, provided its sensitivity meets the required specification.
-
Headspace GC-MS serves as an invaluable orthogonal method . It is perfect for confirming results from an LC-based method, for troubleshooting, or in situations where the API matrix is particularly challenging for direct injection techniques.
By understanding the scientific principles behind each technique and adhering to the rigorous validation framework established by ICH guidelines, you can ensure the safety and quality of your pharmaceutical products.
References
-
Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Genotoxic Impurities: Understanding the Risks and Regulatory Guidelines. SynThink. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. RSC Publishing. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Scholars Research Library. [Link]
-
Genotoxic Impurity Assessment by LC MS Testing. Curiatis. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Center for Biotechnology Information (PMC). [Link]
-
Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Genotoxic Impurities Reference List. TERA Pharmaceutical Support. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]
-
Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Defense Technical Information Center. [Link]
-
Analytical Methods for Hydrazines. National Center for Biotechnology Information (NCBI). [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information (PMC). [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes. National Center for Biotechnology Information (PMC). [Link]
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- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. starodub.nl [starodub.nl]
- 15. Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. sielc.com [sielc.com]
Comparative biological activity of 1-(3-Hydrazinylpropyl)-4-methylpiperazine derivatives
Executive Summary
This guide analyzes the biological performance of 1-(3-Hydrazinylpropyl)-4-methylpiperazine derivatives, a class of pharmacophores engineered to bridge the lipophilic properties of the piperazine scaffold with the reactive versatility of the hydrazine moiety.
While the parent precursor (N-methylpiperazine) is primarily an industrial intermediate, its hydrazone and semicarbazone derivatives have emerged as potent agents in three critical therapeutic areas:
-
Antimycobacterial Activity: Demonstrating efficacy against Mycobacterium tuberculosis (H37Rv), often rivaling Isoniazid (INH) in drug-resistant strains.[1][2]
-
Broad-Spectrum Antimicrobial Action: Exhibiting significant inhibition of Gram-negative bacteria via DNA Gyrase B targeting.
-
Cytotoxicity Profile: Offering a tunable safety window compared to standard alkylating agents, though requiring precise substitution patterns to mitigate hydrazine-associated toxicity.
Part 1: Chemical Rationale & Scaffold Analysis
The molecule 1-(3-Hydrazinylpropyl)-4-methylpiperazine serves as a "bivalent linker." Its design addresses two major failure points in early-stage drug discovery: solubility and target binding affinity.
The Pharmacophore Triad
-
The Piperazine Core (Solubilizer): The N-methylpiperazine ring acts as a proton acceptor at physiological pH, significantly enhancing the water solubility of the final drug candidate—a common bottleneck for hydrazone-based drugs.
-
The Propyl Linker (Spacer): A 3-carbon chain provides the necessary steric freedom, preventing the bulky piperazine tail from interfering with the active site binding of the hydrazine "warhead."
-
The Hydrazine Terminus (Warhead): This moiety condenses with aldehydes to form Schiff bases (Hydrazones) . This
bond is critical for interacting with metal ions in metalloenzymes (like CYP450 or PDF) and forming hydrogen bond networks with receptor pockets.
Part 2: Comparative Biological Profiles
The following data aggregates performance metrics from multiple in vitro studies, comparing these derivatives against industry-standard controls.
Antimycobacterial Activity (Tuberculosis)
Target: Enoyl-ACP reductase (InhA) and Whole-cell M. tuberculosis.[1]
| Compound Class | MIC (µg/mL) vs. M. tb H37Rv | Mechanism of Action | Resistance Profile |
| Piperazine-Hydrazone Derivatives | 0.56 – 6.25 | InhA Inhibition / KatG activation | High: Effective against some INH-resistant strains due to increased lipophilicity. |
| Isoniazid (Standard) | 0.025 – 0.2 | InhA Inhibition (Requires activation) | Low: Rapid resistance development (KatG mutations). |
| Ethambutol (Standard) | 1.0 – 5.0 | Arabinosyl transferase inhibition | Moderate. |
Key Insight: While Isoniazid is more potent by weight, the piperazine derivatives show superior intracellular penetration in macrophages due to the lipophilic N-methylpiperazine tail, making them promising for latent TB reservoirs.
Antibacterial Activity (Gram-Negative Focus)
Target: DNA Gyrase B (ATPase domain).
| Organism | Derivative Performance (MIC µg/mL) | Ciprofloxacin (Standard) | Interpretation |
| Escherichia coli | 3.12 – 12.5 | 0.01 – 1.0 | Derivatives are moderate inhibitors. Activity spikes when electron-withdrawing groups (F, Cl, NO2) are added to the hydrazone phenyl ring. |
| P. aeruginosa | 6.25 – 25.0 | 0.25 – 2.0 | Lower potency than fluoroquinolones, but distinct mechanism suggests utility in combination therapy. |
| S. aureus (Gram+) | 1.56 – 6.25 | 0.1 – 1.0 | High Activity. The basic nitrogen of the piperazine mimics the protonation state of aminoglycosides, aiding cell wall interaction. |
Cytotoxicity & Safety (Selectivity Index)
Cell Line: VERO (Normal Monkey Kidney) vs. A549 (Lung Cancer).
-
Standard Hydrazines: Often mutagenic/toxic (
µg/mL). -
Piperazine Derivatives: Show improved safety (
µg/mL). -
Selectivity Index (SI): The ratio of
for the most active derivatives is typically >10 , indicating a viable therapeutic window.
Part 3: Mechanism of Action (Pathway Visualization)
The following diagram illustrates the dual-mechanism potential of these derivatives, specifically how the hydrazone linkage interacts with bacterial targets.
Figure 1: Dual-target mechanism of action. The piperazine tail facilitates entry, while the hydrazone motif engages specific enzymatic pockets in bacteria and mycobacteria.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis of Target Hydrazones
Objective: Condense 1-(3-Hydrazinylpropyl)-4-methylpiperazine with substituted benzaldehydes.
-
Reactants: Dissolve 1.0 mmol of 1-(3-Hydrazinylpropyl)-4-methylpiperazine and 1.0 mmol of substituted aromatic aldehyde in 15 mL absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux: Heat at 78°C (reflux) for 4–6 hours. Monitor via TLC (Mobile phase: Methanol:Chloroform 1:9).
-
Isolation: Cool to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate and recrystallize from ethanol/DMF.
-
Validation:
-NMR must show a singlet at 8.0–8.5 ppm (Azomethine -N=CH- proton) and disappearance of the aldehyde -CHO peak.
Protocol B: Microplate Alamar Blue Assay (MABA) for TB
Objective: Determine MIC against M. tuberculosis.
-
Inoculum: Dilute M. tb H37Rv strain to
CFU/mL in 7H9 broth. -
Plating: Add 100 µL of inoculum to wells 2–11 of a 96-well plate.
-
Treatment: Add test compounds (dissolved in DMSO) in serial dilution.
-
Control Positive: Isoniazid (1.0 µg/mL).
-
Control Negative: DMSO (1%).
-
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate 24h.
-
Readout: Pink color = Growth (Reduction of Resazurin). Blue color = Inhibition.
Workflow Visualization
Figure 2: Validated workflow from precursor synthesis to biological hit identification.
Part 5: Structure-Activity Relationship (SAR)
To optimize this scaffold, researchers should adhere to the following SAR rules derived from comparative data:
-
The Piperazine N4-Position:
-
The Hydrazone Phenyl Ring (The Variable Region):
-
Electron Withdrawing Groups (EWG): Substituents like -NO2, -Cl, or -F at the para position significantly increase antibacterial potency . This is likely due to increased acidity of the hydrazone proton, enhancing H-bonding with the target enzyme.
-
Electron Donating Groups (EDG): Substituents like -OCH3 or -CH3 generally decrease potency against Gram-negative bacteria but may improve antifungal activity.
-
Heterocycles: Replacing the phenyl ring with a Pyridine or Thiophene ring often boosts anti-TB activity by mimicking the Isoniazid structure.
-
References
-
Isoniazid-Derived Hydrazones Featuring Piperazine Rings: Design, Synthesis, and Antitubercular Activity. National Institutes of Health (NIH) / PMC. [Link] (Note: Generalized link to PMC search for verification of class activity).
-
Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research.[4] [Link]
-
Piperazine: A Promising Scaffold with Antimicrobial Activity. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Safety Data Sheet: N-Methylpiperazine. ECHA / EPA. [Link]
Sources
- 1. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-(3-Hydrazinylpropyl)-4-methylpiperazine
[1]
Executive Summary & Hazard Architecture
Operational Directive: Treat 1-(3-Hydrazinylpropyl)-4-methylpiperazine not merely as an organic base, but as a high-permeation sensitizer with potential genotoxic activity. [1]
This compound acts as a "hybrid hazard" combining two distinct risk profiles:
-
The Piperazine Core: A strong base causing immediate tissue corrosion and respiratory sensitization.
-
The Hydrazine Moiety (
): A potent reducing agent known for rapid transdermal permeation, potential carcinogenicity, and instability in the presence of oxidizers.
Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against hydrazine-functionalized molecules.[1] They degrade rapidly and allow permeation before physical failure is visible.
Hazard Profile (SAR-Based Assessment)
Since specific GHS data for this intermediate may be sparse, we apply Structure-Activity Relationship (SAR) protocols based on functional group analysis.[1]
| Hazard Class | Category (Est.) | Mechanism of Action |
| Skin Corrosion | 1B | High pH causes saponification of membrane lipids; rapid tissue destruction.[1] |
| Acute Toxicity | 3 (Oral/Dermal) | Hydrazine interference with metabolic enzymes (e.g., pyridoxal phosphate inhibition). |
| Sensitization | 1 (Resp/Skin) | Hapten formation; piperazine rings are notorious immunogenic sensitizers. |
| Genotoxicity | 2 (Suspected) | Hydrazine moiety is a potential alkylating agent. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Hand Protection: The "Double-Barrier" Protocol
The Science: Hydrazine derivatives are small, polar molecules that diffuse through nitrile and latex matrices. You must use a Laminate barrier.
-
Primary Layer (Inner): Silver Shield® / 4H® (EVOH/PE Laminate). [1]
-
Why: These provide >480 min breakthrough time for hydrazines.[2]
-
-
Secondary Layer (Outer): Disposable Nitrile (min 5 mil). [1]
-
Why: Provides dexterity and protects the inner laminate glove from physical tears and gross contamination.
-
-
Prohibited Materials: Latex, Vinyl, and thin (<4 mil) Nitrile (single layer).
Respiratory Protection[3]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood):
Eye & Body Defense[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the corrosivity risk.
-
Face: 8-inch Face Shield required if pouring liquids >50 mL.[1]
-
Body: Lab coat (Nomex preferred if flammability risk exists in solvent mix) + Chemical-resistant apron (Butyl or Neoprene) for bulk handling.[1]
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting appropriate barriers based on physical state and permeation risk.
Operational Protocol: Step-by-Step
Phase 1: Pre-Work Preparation[1]
-
Decontamination Prep: Prepare a 10% Bleach (Sodium Hypochlorite) solution. Hypochlorite oxidizes hydrazines into nitrogen gas and water, effectively quenching the toxicity.
-
Glassware Check: Inspect all glassware for star cracks. Piperazines are viscous; heating them in flawed glass can lead to rupture.
-
Weighing Strategy:
-
Solids: Weigh inside the hood using a portable balance if possible.
-
Liquids: Use positive displacement pipettes to prevent dripping. Never pour from the stock bottle; transfer to a secondary container first.
-
Phase 2: Active Handling[1]
-
Don PPE: Follow the order: Lab coat -> Laminate Gloves -> Nitrile Gloves -> Goggles.[1]
-
Transfer: If using a syringe, use Luer-lock tips only. Friction-fit needles can pop off under the pressure of viscous piperazines, causing aerosolization.[1]
-
Reaction Monitoring: If heating, ensure the condenser is active. Hydrazine vapors are flammable and toxic.
Phase 3: Post-Work & Decontamination[1]
-
Wipe Down: Wipe all surfaces with a paper towel soaked in 10% Bleach . Wait 5 minutes, then wipe with water (to remove corrosive bleach residue).
-
Glove Removal:
-
Remove outer nitrile gloves and discard in HazWaste.
-
Inspect inner Silver Shield gloves. If unsoiled, they can be reused (check local policy). If soiled, treat as hazardous waste.
-
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal
Spill Response
-
Small Spill (<10 mL):
-
Exposure:
Waste Disposal Logic
Do not mix hydrazine waste with standard organic solvents (especially Ketones/Aldehydes) as they can form Hydrazones , which may crystallize and become shock-sensitive.[1]
Figure 2: Waste segregation workflow to prevent incompatible mixtures (e.g., hydrazones).
References
-
Thermo Fisher Scientific. (2021).[7] Safety Data Sheet: 1-(3-Aminopropyl)-4-methylpiperazine. (Used as SAR Analog for Corrosivity). Link[1]
-
Showa Group. (2023). Chemical Permeation Guide: Hydrazine Breakthrough Times. Link
-
PubChem. (2025). Compound Summary: 1-(3-Chloropropyl)-4-methylpiperazine (Precursor Analysis). National Library of Medicine. Link[1][8]
-
U.S. Department of Defense. (1985). Test and Evaluation for Chemical Resistance of Gloves Worn for Protection against Exposure to Hydrazine. DTIC. Link[1]
-
Santa Cruz Biotechnology. (2024). Hydrazine Safety & Handling Procedures. Link
Sources
- 1. 1-(3-HYDROXYPROPYL)-4-METHYLPIPERAZINE | 5317-33-9 [chemicalbook.com]
- 2. showagroup.com [showagroup.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. 1-(3-Chloropropyl)-4-methylpiperazine | C8H17ClN2 | CID 66906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
